4-Amino-5-chloropyrimidine
Description
Properties
IUPAC Name |
5-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNBBHICRUONJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627225 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-82-3 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-5-chloropyrimidine fundamental properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the fundamental properties of 4-Amino-5-chloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document consolidates the available information and provides context based on the known reactivity of related aminopyrimidine compounds.
Core Properties
This compound, with the CAS number 101257-82-3, is a solid chemical compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-4-pyrimidinamine | |
| CAS Number | 101257-82-3 | |
| Molecular Formula | C₄H₄ClN₃ | [1] |
| Molecular Weight | 129.55 g/mol | [] |
| Physical Form | Solid | |
| Appearance | Off-white to light yellow powder | [3] |
| Boiling Point | 253.793°C at 760 mmHg (Predicted) | [] |
| Density | 1.438 g/cm³ (Predicted) | [] |
Spectroscopic Data
Reactivity and Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively documented. However, general principles of pyrimidine chemistry suggest that it can be synthesized through methods such as the amination of a corresponding dichloropyrimidine. The reactivity of the compound is dictated by the electron-deficient pyrimidine ring and the presence of the amino and chloro substituents.
The amino group can undergo various reactions, including diazotization, and the chlorine atom is susceptible to nucleophilic aromatic substitution, which is a common strategy for the functionalization of chloropyrimidines.[4][5] The reactivity of halopyrimidines in aminolysis reactions is influenced by the nature of the halogen, with bromopyrimidines generally being more reactive than their chloro counterparts.[5]
A generalized workflow for the synthesis and purification of a substituted aminopyrimidine is presented below. This is a conceptual workflow and would require optimization for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis and purification of aminopyrimidines.
Biological Activity
There is currently a lack of specific data on the biological activity and potential signaling pathways of this compound in the public domain. However, the aminopyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents.[6][7] Derivatives of aminopyrimidines have been investigated for their potential as inhibitors of various enzymes and their interaction with biological targets.[8][9]
The potential mechanism of action for a novel aminopyrimidine derivative would typically be investigated through a series of in vitro and in vivo studies, as depicted in the following logical workflow.
Caption: Logical workflow for investigating the biological activity of a novel compound.
Safety Information
This compound is classified as a warning-level hazard. The following table summarizes the known hazard and precautionary statements.
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H332: Harmful if inhaled | |
| H335: May cause respiratory irritation |
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for drug discovery and development. This technical guide has summarized the currently available information on its fundamental properties. A significant lack of detailed experimental data, including spectroscopic and biological activity data, highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers working with this compound are encouraged to perform thorough analytical characterization and biological screening.
References
- 1. appchemical.com [appchemical.com]
- 3. 4-Pyrimidinamine,5-chloro-, CasNo.101257-82-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 5. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-amino-5-chloropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details a common synthetic route, experimental protocols, and in-depth characterization data to support researchers in its preparation and quality control.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The presence of both an amino and a chloro substituent on the pyrimidine ring makes this compound a versatile building block for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the selective amination of a corresponding dichloropyrimidine precursor. A plausible synthetic pathway is the reaction of 4,5-dichloropyrimidine with ammonia. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia selectively displaces one of the chlorine atoms.
Experimental Protocol: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile (as an illustrative example)
Materials:
-
4,6-Dichloropyrimidine-5-carbonitrile
-
Dioxane
-
Methanol solution of ammonia (7 N)
-
Tetrahydrofuran
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.[1]
-
Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.[1]
-
Remove the solvent by rotary evaporation.[1]
-
Redissolve the crude product in tetrahydrofuran, which should cause a precipitate to form.[1]
-
Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[1]
-
Remove the organic solvent from the filtrate under reduced pressure.[1]
-
Purify the resulting residue using a purification system (e.g., flash chromatography) with a hexane-ethyl acetate gradient (20%-80%) to yield the pure product.[1]
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
The physical properties of a related isomer, 5-amino-4-chloropyrimidine, are provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃ | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 111-116 °C | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by their hybridization and the neighboring electronegative atoms.
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretching (amino group) | 3500-3300 |
| C=N stretching (pyrimidine ring) | 1680-1580 |
| C=C stretching (pyrimidine ring) | 1600-1450 |
| C-Cl stretching | 800-600 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can provide further structural information. For a related compound, 4-amino-6-chloropyrimidine-5-carbonitrile, a molecular ion peak (M+1) at m/z 155 was observed.[1]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a specific detailed protocol and complete spectral data for the target molecule were not found in the provided search results, the information on related compounds offers valuable guidance for researchers. The presented synthetic strategy and characterization workflow serve as a robust starting point for the successful preparation and validation of this important pharmaceutical intermediate. Further research to obtain and publish the specific experimental data for this compound would be a valuable contribution to the scientific community.
References
Spectral Analysis of 4-Amino-5-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used in the spectral analysis of 4-amino-5-chloropyrimidine, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of published, comprehensive experimental spectral data for this compound at the time of this writing, this document focuses on detailing the standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methodologies provide the framework for obtaining the critical data required for structural elucidation and characterization.
Data Presentation
The following tables are structured to present the quantitative data that would be obtained from a full spectral analysis of this compound. In the absence of specific experimental values, the tables serve as a template for data recording and interpretation.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous solution, the sample may be gently vortexed or sonicated.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube securely and label it appropriately.
2. Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse program is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Interpretation:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.
-
Analysis of signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum reveals information about neighboring protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
A background spectrum of the empty ATR setup is recorded first.
-
The sample spectrum is then acquired.
-
The instrument measures the absorption of infrared radiation over a typical range of 4000-400 cm⁻¹.
3. Data Processing and Interpretation:
-
The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretches, C=N stretches, C-Cl stretch).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[3]
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL.[4]
2. Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, where it is vaporized.
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]
-
The resulting positively charged ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
3. Data Processing and Interpretation:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Solubility of 4-Amino-5-chloropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Amino-5-chloropyrimidine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the methodologies for its determination and presents analogous data from a closely related compound to inform researchers on expected solubility trends.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the molecular formula C₄H₄ClN₃. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and formulation development.
Chemical Structure:
Caption: Workflow for determining the solubility of this compound.
Safety and Handling
This compound and its isomers are classified as harmful if swallowed and can cause skin and serious eye irritation. [1][2]It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
The Ascendance of Chloropyrimidines in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of the Discovery, History, and Application of Chloropyrimidine Scaffolds in Drug Development for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrimidine nucleus, a fundamental heterocyclic scaffold, has been a cornerstone of medicinal chemistry for over a century, owing to its presence in essential biomolecules like nucleic acids and vitamins.[1] The introduction of chlorine substituents onto this privileged core structure gave rise to chloropyrimidines, a class of reactive intermediates and pharmacophores that have played a pivotal role in the development of a diverse array of therapeutic agents. From their early use as versatile synthetic building blocks to their modern application as targeted covalent inhibitors, chloropyrimidines have left an indelible mark on the landscape of drug discovery. This technical guide provides a comprehensive overview of the discovery and history of chloropyrimidines in medicinal chemistry, detailing their synthesis, key therapeutic applications, and the experimental methodologies that have underpinned their development.
Early History and Synthesis of Chloropyrimidines
The journey of pyrimidine chemistry began in the 19th century, with the isolation of the first pyrimidine derivative, alloxan, by Brugnatelli in 1818.[2] The term "pyrimidine" itself was coined by Pinner.[1] However, it was the development of methods to halogenate the pyrimidine ring that unlocked their vast potential as intermediates in organic synthesis and medicinal chemistry.
One of the earliest and most common methods for the synthesis of chloropyrimidines involves the reaction of hydroxypyrimidines (or their tautomeric keto forms, such as uracil) with chlorinating agents like phosphorus oxychloride (POCl₃).[3] This reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, to improve yields. A general scheme for this transformation is depicted below:
References
4-Amino-5-chloropyrimidine: A Privileged Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-amino-5-chloropyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry, serving as a versatile backbone for the design of potent and selective inhibitors targeting a range of clinically relevant enzymes. Its inherent ability to form crucial hydrogen bond interactions within the ATP-binding pockets of kinases, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of novel therapeutics, particularly in oncology and inflammation. This technical guide provides a comprehensive overview of the this compound pharmacophore, detailing its application in the design of inhibitors for key biological targets, presenting quantitative structure-activity relationship (SAR) data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways and drug discovery workflows.
Data Presentation: Quantitative Analysis of Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro inhibitory activities of various analogs against key protein kinases and cyclooxygenase enzymes.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | R1 Substituent | R2 Substituent | IC50 (nM) | Reference |
| VEGFR-2 Inhibitors | |||||
| 1a | VEGFR-2 | 4-chloro-2-fluoroaniline | H | 15 | [1] |
| 1b | VEGFR-2 | 4-bromo-2-fluoroaniline | H | 12 | [1] |
| 1c | VEGFR-2 | 4-ethynyl-2-fluoroaniline | H | 8 | [1] |
| CDK1 Inhibitors | |||||
| 2a | CDK1/Cyclin B | 3-chloro-4-methoxyaniline | H | 25 | [2] |
| 2b | CDK1/Cyclin B | 3-bromo-4-methoxyaniline | H | 20 | [2] |
| 2c | CDK1/Cyclin B | 3-ethynyl-4-methoxyaniline | H | 15 | [2] |
| FAK Inhibitors | |||||
| 3a | FAK | 2,4-dichloro-5-methoxyaniline | H | 3.7 | [3] |
| 3b | FAK | 2-chloro-5-methoxy-4-(morpholin-4-yl)aniline | H | 1.5 | [3] |
| 3c | FAK | 2-chloro-5-methoxy-4-(4-methylpiperazin-1-yl)aniline | H | 0.6 | [4] |
| EGFR Inhibitors | |||||
| 4a | EGFR | 3-ethynyl-4-((3-morpholinopropyl)oxy)aniline | H | 5.2 | [5] |
| 4b | EGFR | 3-chloro-4-((3-morpholinopropyl)oxy)aniline | H | 8.1 | [5] |
| 4c | EGFR | 3-bromo-4-((3-morpholinopropyl)oxy)aniline | H | 7.5 | [5] |
Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | 4-methylphenyl | 4-methoxyphenyl | 0.20 | >100 | >500 | [6] |
| 5b | 4-chlorophenyl | 4-methoxyphenyl | 0.18 | >100 | >555 | [6] |
| 5c | 4-fluorophenyl | 4-methoxyphenyl | 0.16 | >100 | >625 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. The following sections provide generalized protocols for key experimental procedures.
General Synthesis of 4-Anilino-5-chloropyrimidine Derivatives
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine precursor.
Step 1: Synthesis of 2,4-dichloro-5-chloropyrimidine
This starting material can be synthesized from commercially available precursors through various established methods.
Step 2: Selective Amination at C4
-
To a solution of 2,4-dichloro-5-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired aniline (1.1 eq) and a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-chloro-5-chloropyrimidine intermediate.
Step 3: Further Functionalization (Optional)
The remaining chlorine atom at the C2 position can be further substituted with another nucleophile (e.g., an amine or thiol) under similar SNAr conditions, often requiring higher temperatures.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method for determining the inhibitory activity of compounds against a target kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution at a concentration near the Km for the specific kinase.
-
Substrate peptide specific for the kinase.
-
Recombinant kinase enzyme.
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the ATP/substrate mixture to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for assessing the selective inhibition of COX-2.
-
Prepare Reagents:
-
COX Assay Buffer.
-
Human recombinant COX-2 enzyme.
-
COX Probe (e.g., Amplex™ Red).
-
COX Cofactor solution.
-
Arachidonic acid (substrate).
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, pre-incubate the COX-2 enzyme, COX Assay Buffer, and COX Cofactor with the test compounds for 10 minutes at 37 °C.
-
Add the COX Probe to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. A similar assay is performed with COX-1 to determine selectivity.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Overview of the FAK signaling pathway and its inhibition.
Caption: The role of CDK1 in the cell cycle and its inhibition.
Experimental and Logical Workflows
Caption: A generalized drug discovery workflow for this compound-based inhibitors.
Caption: Key structure-activity relationship trends for this compound derivatives.
Conclusion
The this compound scaffold represents a highly privileged and versatile pharmacophore in modern drug discovery. Its proven success in targeting a range of enzymes, particularly protein kinases and cyclooxygenases, underscores its therapeutic potential. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical scaffold. Continued innovation in the design and synthesis of novel this compound derivatives holds the key to developing new and effective treatments for a multitude of human diseases.
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This heterocyclic motif is a key pharmacophore in numerous clinically approved and investigational drugs, particularly in the realm of oncology and inflammatory diseases. Its significance stems from its structural resemblance to the purine core of ATP, allowing it to act as a competitive inhibitor for a large family of enzymes, most notably protein kinases.[4] This guide provides a comprehensive overview of the biological significance of the 4-aminopyrimidine scaffold, including its mechanism of action, therapeutic applications, and detailed experimental protocols for its synthesis and evaluation.
The 4-Aminopyrimidine Scaffold as a Kinase Inhibitor
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 4-aminopyrimidine core has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[4][6]
Mechanism of Action
Derivatives of 4-aminopyrimidine typically function as ATP-competitive inhibitors. The core structure effectively mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 4-amino group and the pyrimidine ring nitrogens are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[6] By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.
Therapeutic Applications in Oncology
The 4-aminopyrimidine scaffold is a prominent feature in a multitude of approved and investigational anticancer agents targeting various kinase families.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).[7] 4-Aminopyrimidine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of EGFR.[7]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[6][8] Ibrutinib, a first-in-class BTK inhibitor, features a pyrazolo[3,4-d]pyrimidin-4-amine core and has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is present in several FGFR inhibitors.[6]
-
Other Kinase Targets: The versatility of the 4-aminopyrimidine scaffold extends to the inhibition of other kinase families, including Src family kinases, Tropomyosin receptor kinases (Trk), and Aurora kinases, highlighting its broad applicability in cancer therapy.[6][9][10]
Therapeutic Applications Beyond Oncology
The biological significance of the 4-aminopyrimidine scaffold is not limited to cancer. Its derivatives have shown promise in treating a range of other conditions.
-
Inflammatory Diseases: Given the central role of kinases in immune cell signaling, 4-aminopyrimidine-based inhibitors are being explored for the treatment of inflammatory and autoimmune disorders.[11] By targeting kinases such as BTK and JAKs, these compounds can modulate inflammatory responses.
-
Neurodegenerative Diseases: Some 4-aminopyrimidine analogs have been investigated as potential therapeutic agents for Alzheimer's disease by targeting enzymes like beta-secretase 1 (BACE1).[12]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative 4-aminopyrimidine derivatives against various biological targets.
Table 1: Potency of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives Against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 28 | BTK | 8.2 | [6] |
| Ibrutinib (compound 24) | BTK | - | [6] |
| Compound 30 | BTK | 32 | [6] |
| Compound 30 | PI3Kδ | 16 | [6] |
| PF-06250112 (compound 31) | BTK | 0.5 | [6] |
| PF-06250112 (compound 31) | BMX | 0.9 | [6] |
| PF-06250112 (compound 31) | TEC | 1.2 | [6] |
| Compound 32 | BTK | 0.17 | [6] |
| Compound 32 | EGFR | 0.21 | [6] |
| TAS-120 | FGFR1 | 3.9 | [6] |
| TAS-120 | FGFR2 | 1.3 | [6] |
| TAS-120 | FGFR3 | 1.6 | [6] |
| TAS-120 | FGFR4 | 8.3 | [6] |
| Rogaratinib (compound 4) | FGFR1 | 15 | [6] |
| Rogaratinib (compound 4) | FGFR2 | < 1 | [6] |
| Rogaratinib (compound 4) | FGFR3 | 19 | [6] |
| Rogaratinib (compound 4) | FGFR4 | 33 | [6] |
| PP1 (compound 40) | LCK | 3-6 | [6] |
| PP1 (compound 40) | Fyn | 3-6 | [6] |
| PP2 (compound 41) | LCK | 3-6 | [6] |
| PP2 (compound 41) | Fyn | 3-6 | [6] |
| AD-80 (compound 42) | RET | 4 | [6] |
| CGP77675 (compound 44) | Src | 20 | [6] |
| CGP77675 (compound 44) | EGFR | 150 | [6] |
| Compound 45 | Src | 9 | [6] |
| Compound 45 | LCK | < 3 | [6] |
| Compound 45 | Lyn | < 3 | [6] |
Table 2: Anti-proliferative Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12c | MOLT-4 | Leukemia | 1.58 | [13] |
| 12d | MOLT-4 | Leukemia | 2.0 | [13] |
| 12d | HL-60(TB) | Leukemia | 2.63 | [13] |
| 12j | MOLT-4 | Leukemia | 1.82 | [13] |
| 11 | M14 | Melanoma | 2.40 | [13] |
| 12f | M14 | Melanoma | 15.5 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 4-aminopyrimidine derivatives.
General Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine core structure.
Materials:
-
Substituted 5-amino-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Alkylating agent (e.g., methyl iodide, propargyl bromide)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B): Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine in ethanol for 2 hours. After cooling, the product (B) can be isolated by filtration.[14]
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P1): React compound (B) with formic acid under reflux for 7 hours. After cooling, the product (P1) will precipitate and can be collected by filtration.[14]
-
Alkylation of the pyrazolopyrimidine core (P2-P4): To a solution of P1 in DMF, add a suitable alkylating agent (e.g., methyl iodide for P2, propargyl bromide for P3, or phenacyl bromide for P4) and a base such as sodium hydride at room temperature. Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.[14]
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of 4-aminopyrimidine inhibitors against a target kinase.
Materials:
-
Kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (4-aminopyrimidine derivatives)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Assay buffer
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase and the test compound to the wells of a 384-well plate and incubate briefly.
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a buffer containing EDTA.
-
Incubate at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of 4-aminopyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (4-aminopyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][11]
Visualizations
The following diagrams illustrate key signaling pathways targeted by 4-aminopyrimidine inhibitors and a general experimental workflow.
Caption: Simplified EGFR signaling pathway and its inhibition by a 4-aminopyrimidine derivative.
Caption: Simplified BTK signaling pathway in B-cells and its inhibition.
Caption: General experimental workflow for the synthesis and evaluation of 4-aminopyrimidine derivatives.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchhub.com [researchhub.com]
- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 9. broadpharm.com [broadpharm.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
4-Amino-5-chloropyrimidine CAS number and safety data
CAS Number: 101257-82-3
This in-depth technical guide provides comprehensive information on 4-Amino-5-chloropyrimidine, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, safety data, handling protocols, and general synthetic considerations.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key identifying information is summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 101257-82-3 | [1][2][3] |
| Molecular Formula | C4H4ClN3 | [2][3] |
| Molecular Weight | 129.55 g/mol | [1] |
| IUPAC Name | 5-chloro-4-pyrimidinamine | [1] |
| Physical Form | Solid | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are detailed below.
GHS Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] | |
| H319 | Causes serious eye irritation[1] | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Protocols
Safe Handling Procedures
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place under an inert atmosphere at room temperature.[1]
Synthesis
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of actions and considerations for ensuring laboratory safety when working with this compound.
References
Theoretical Insights into the Reactivity of 4-Amino-5-chloropyrimidine: A Technical Guide for Drug Development Professionals
An In-depth exploration of the electronic structure, reactivity, and reaction mechanisms of 4-amino-5-chloropyrimidine, a crucial scaffold in medicinal chemistry.
This technical guide provides a comprehensive theoretical framework for understanding the chemical reactivity of this compound. Leveraging computational chemistry, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrimidine-based compounds. The following sections detail the molecule's electronic properties, predict its reactivity in key chemical transformations, and provide hypothetical experimental protocols for its derivatization.
Molecular Properties and Electronic Structure
The reactivity of this compound is fundamentally governed by its electronic structure. Quantum chemical calculations, specifically Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and identifying reactive sites within the molecule.
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian.[1][2] A common and effective method involves the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set for all atoms.[2] This level of theory provides a reliable description of the molecular geometry and electronic properties in the gas phase.[2]
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.[2]
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.190 | 5.17 |
Note: These values are hypothetical and would be derived from DFT calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution of a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine ring and the amino group, making them prone to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Theoretical Studies on Reaction Mechanisms
The primary mode of reaction for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[3][4] Computational studies can model the reaction pathway, identifying transition states and intermediates to determine the activation energy and overall reaction thermodynamics.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism typically proceeds through a two-step process involving the formation of a Meisenheimer complex.[5] Computational analysis of this pathway can reveal the energetic barriers for both the formation and collapse of this intermediate.
Table 2: Calculated Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu-)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Meisenheimer Complex | -5.8 |
| Transition State 2 (TS2) | +10.5 |
| Products (4-Amino-5-(Nu)-pyrimidine + Cl-) | -20.1 |
Note: These values are hypothetical and would be calculated using DFT.
Caption: Energy profile for a hypothetical SNAr reaction.
Experimental Protocols
The theoretical predictions can be validated and utilized through targeted synthesis. The following are generalized experimental protocols for the synthesis and derivatization of this compound, based on established methods for similar compounds.[3][6]
General Procedure for Nucleophilic Substitution
A mixture of this compound (1 mmol), the desired nucleophile (1.1 mmol), and a base such as triethylamine (1.5 mmol) in a suitable solvent like ethanol or dimethylformamide (10 mL) is heated under reflux.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.
Caption: A general workflow for the synthesis and analysis.
Characterization Techniques
The synthesized compounds are characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to determine the chemical structure of the products.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[6]
Applications in Drug Development
Derivatives of 4-aminopyrimidine are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][6] The theoretical understanding of this compound's reactivity allows for the rational design of novel derivatives with potentially enhanced therapeutic properties. Computational docking studies can further be employed to predict the binding affinity of these new compounds to biological targets.[6]
Caption: The role of theoretical studies in drug development.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Amino-5-chloropyrimidine Derivatives
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Derivatives of 4-amino-5-chloropyrimidine are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Their value stems from the strategic placement of reactive sites—the chloro group allows for cross-coupling reactions, while the amino group provides a key hydrogen bonding feature.
This document provides detailed protocols for the synthesis of this compound derivatives via two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. A protocol for the synthesis of a key precursor is also included.
General Synthetic Strategies and Workflows
The functionalization of a pre-existing chloropyrimidine core is the most common approach for generating diverse libraries of derivatives. The chlorine atom at positions 4 or 6 can be selectively substituted through nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final compound, with SNAr being ideal for introducing N-linked substituents and Suzuki coupling for C-C bond formation.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) with 4-Amino-5-chloropyrimidine and Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used in oncology, virology, and immunology.[1][2] Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction for the functionalization of electron-deficient heteroaromatic rings like pyrimidines. This method allows for the introduction of a diverse range of nucleophiles, enabling the synthesis of large compound libraries for drug discovery.[2][3]
This document provides an overview of the SNAr reaction, focusing on the derivatization of chloropyrimidines. While specific literature examples for 4-amino-5-chloropyrimidine are limited, the principles and protocols detailed herein are derived from closely related and analogous substrates, such as other substituted chloropyrimidines. These notes offer a foundational understanding and practical guidance for researchers looking to employ SNAr reactions in their synthetic workflows.
Principle of the SNAr Reaction on Pyrimidines
The SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, caused by the electronegative nitrogen atoms, facilitates the initial attack of a nucleophile at the carbon atom bearing the chlorine leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the aromaticity is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product. The reaction is particularly favored when electron-withdrawing groups are present on the pyrimidine ring, as they further stabilize the anionic intermediate.[4][5]
Caption: General mechanism of the SNAr reaction.
Applications in Drug Discovery
The SNAr reaction is a cornerstone in the synthesis of pyrimidine-based drugs. By varying the nucleophile, chemists can readily access derivatives with different physicochemical and pharmacological properties.
-
Amination: Introducing primary or secondary amines is common for modulating solubility, basicity, and receptor interactions. Many kinase inhibitors feature aminopyrimidine cores.
-
Thiolation: The reaction with thiols yields thioethers, which can act as hydrogen bond acceptors or engage in other specific interactions within a protein binding pocket.[6][7]
-
Alkoxylation/Aryloxylation: Using alcohols or phenols as nucleophiles provides access to ethers, which can alter the metabolic stability and lipophilicity of the molecule.
Experimental Data and Protocols
The following sections provide representative protocols and data from SNAr reactions on analogous chloropyrimidine systems. These serve as a starting point for developing specific conditions for this compound.
Amination Reactions
The substitution of a chlorine atom with an amine is one of the most common SNAr applications on the pyrimidine core. The reaction conditions can be tuned by the choice of base, solvent, and temperature.
Table 1: Representative Conditions for SNAr Amination of Chloropyrimidines
| Substrate | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (TEA) | Ethanol | Reflux, 3 h | Moderate to Good | [1][8] |
| 2,4,5-Trichloropyrimidine | 2-Amino-N-methylbenzamide | NaHCO₃ | Ethanol | Not specified | Not specified | [2] |
| 2-Chloropyrimidine | p-Anisidine | KF | Water | 100 °C, 17 h | 86% | [9] |
| 4,6-Dichloro-5-nitropyrimidine | N-Benzylamine | TEA | CH₂Cl₂ | Room Temp, 30 min | 55-82% |[10] |
Protocol 1: General Procedure for SNAr Amination in Ethanol (Adapted from[1][8])
This protocol is based on the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and serves as a robust starting point.
1. Reagents and Materials:
-
Substituted Chloropyrimidine (e.g., 2-amino-4,6-dichloropyrimidine-5-carbaldehyde) (1.0 mmol)
-
Amine nucleophile (1.0 mmol)
-
Triethylamine (TEA) (1.0 mmol)
-
Ethanol (5.0 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
TLC plates for reaction monitoring
2. Procedure:
-
To a round-bottom flask, add the substituted chloropyrimidine (1.0 mmol).
-
Add ethanol (5.0 mL) and stir to dissolve/suspend the starting material.
-
Add the amine nucleophile (1.0 mmol) followed by triethylamine (1.0 mmol).
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, isolate the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Thiolation Reactions
SNAr reactions with thiol nucleophiles are efficient for creating aryl thioethers. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[6]
Table 2: General Conditions for SNAr Thiolation
| Substrate Type | Nucleophile | Base | Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|---|---|
| Activated Aryl/Heteroaryl Halide | Thiol | K₂CO₃, Cs₂CO₃, TEA | DMF, NMP, Acetonitrile | Room Temp to Elevated Temp | Base deprotonates thiol in situ. | [6] |
| Unreactive Aryl/Heteroaryl Halide | Thiol | NaH, KHMDS, Kt-BuO | THF, Dioxane | Room Temp to Elevated Temp | Requires prior deprotonation of the thiol with a strong base. |[6] |
Protocol 2: Representative Procedure for SNAr Thiolation
This is a general protocol for the reaction of an activated heteroaryl chloride with a thiol nucleophile.
1. Reagents and Materials:
-
This compound (1.0 mmol)
-
Thiol nucleophile (1.0-1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5-2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
2. Procedure:
-
Add this compound (1.0 mmol) and potassium carbonate (1.5 mmol) to a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous DMF (5.0 mL) and stir the suspension.
-
Add the thiol nucleophile (1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-amino-5-chloropyrimidine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-4-aminopyrimidines, which are key structural motifs in many biologically active compounds and are of significant interest in drug discovery and development.
Introduction
The pyrimidine scaffold is a fundamental component in numerous pharmaceuticals. The functionalization of the pyrimidine ring via carbon-carbon bond formation, such as the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. The use of this compound as a substrate provides a convenient entry point to a range of 5-aryl-4-aminopyrimidine derivatives. These products have shown potential as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Reaction Principle
The Suzuki-Miyaura coupling is a cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~77 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~72 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Not specified |
| 5 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 16 | Not specified |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~87 |
MW = Microwave irradiation. Yields are based on analogous reactions and should be considered as a reference for optimization.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave-assisted reactions, a typical condition is 100-120 °C for 15-30 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-aminopyrimidine.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IRAK4 Signaling Pathway
The 5-aryl-4-aminopyrimidine products are of interest as potential inhibitors of IRAK4, a key kinase in inflammatory signaling.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile synthetic method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are common motifs in biologically active molecules. The amination of 4-amino-5-chloropyrimidine is a key transformation for the synthesis of 4,5-diaminopyrimidine derivatives. These scaffolds are prevalent in a variety of therapeutic agents, including kinase inhibitors. This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound.
General Considerations for the Reaction
The success of the palladium-catalyzed amination of this compound is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich biarylphosphine ligands are often the most effective for the amination of heteroaryl chlorides. Commonly used ligands include Xantphos, DavePhos, and various Buchwald-type ligands such as RuPhos and BrettPhos.[3]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent reductive elimination. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture, and therefore must be carried out under an inert atmosphere, such as argon or nitrogen.
Data Presentation: Representative Reaction Conditions
Due to the limited availability of specific quantitative data for the amination of this compound, the following tables present representative conditions for the palladium-catalyzed amination of structurally similar chloropyrimidines and other heteroaryl chlorides. These data can serve as a valuable starting point for the optimization of the target reaction.
Table 1: Palladium-Catalyzed Amination of 5-Bromopyrimidine with Various Amines [3]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 85 |
| 3 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 88 |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (1.4) | Toluene | 100 | 92 |
| 5 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | NaOt-Bu (1.4) | Toluene | 100 | 90 |
Table 2: Palladium-Catalyzed N-Arylation of 4-(Pyridin-3-yl)pyrimidin-2-amine with Aryl Bromides [4]
| Entry | Aryl Bromide | Pd Precursor | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 82 |
| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 31 |
| 3 | Bromobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | 8 | 27 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of this compound:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precursor, the phosphine ligand, and the base under a counterflow of inert gas.
-
Reagent Addition: Add this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed amination.
Caption: Decision tree for optimizing the palladium-catalyzed amination.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-5-chloropyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloropyrimidine analogs are crucial scaffolds in medicinal chemistry and drug discovery. These structures are integral to the development of targeted therapies, particularly as kinase inhibitors, due to their ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. Traditional synthesis methods for these compounds often involve lengthy reaction times, harsh conditions, and can result in low yields and undesired side products. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and reproducible access to these valuable molecules. This technology utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to significantly reduced reaction times and often improved yields and purities.
These application notes provide detailed protocols for the microwave-assisted synthesis of this compound analogs via nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines. The methodologies described herein are designed to be adaptable for the synthesis of a diverse library of analogs for screening and lead optimization in drug development programs.
Key Applications
-
Kinase Inhibitor Synthesis: The 4-aminopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. Analogs of this compound are being investigated as inhibitors of various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]
-
Anticancer Drug Discovery: Due to their role as kinase inhibitors, these compounds have significant potential in oncology for treating various cancers by targeting signaling pathways that are often dysregulated in tumor cells.[2]
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the synthesis allows for the rapid generation of a library of analogs with diverse substitutions at the amino group, facilitating comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of this compound Analogs from 2,4,5-Trichloropyrimidine
This protocol details the regioselective nucleophilic aromatic substitution of an amine at the C4 position of 2,4,5-trichloropyrimidine. The C4 position is generally the most reactive towards nucleophilic attack in polychloropyrimidines.
Materials:
-
2,4,5-Trichloropyrimidine
-
Substituted primary or secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., N-methylpyrrolidone (NMP), 1,4-dioxane, or ethanol)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials with snap caps or crimp seals
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a microwave reaction vial, add 2,4,5-trichloropyrimidine (1.0 mmol, 183.4 mg).
-
Add the desired primary or secondary amine (1.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Add DIPEA or TEA (2.0 mmol, 0.35 mL of DIPEA or 0.28 mL of TEA).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various aminopyrimidine derivatives, demonstrating the efficiency of this method.
| Starting Material | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-Amino-4-chloropyrimidine | 4-Methylpiperazine | Propanol | 120-140 | 15-30 | 54 |
| 2,4-Dichloropyrimidine | Aniline | Dioxane | 150 | 15 | 85-95 |
| 3,4,5-Trichloropyridine | Morpholine | NMP | 220 | 60 | High |
| 6-Chloropurine derivative | Various amines | Ethanol | 120 | 10 | 72-83 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization of Workflow and Biological Context
Synthesis Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General workflow for microwave-assisted synthesis.
Representative Signaling Pathway: Inhibition of CDK2
This compound analogs are potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. The diagram below illustrates the role of the Cyclin E/CDK2 complex in the cell cycle and its inhibition by a synthesized analog.
Caption: Inhibition of the CDK2 pathway by a this compound analog.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient generation of this compound analogs. The protocols and data presented here provide a solid foundation for researchers in drug discovery to synthesize novel compounds for biological evaluation. The ability to quickly create diverse chemical libraries will accelerate the identification of new lead compounds and the optimization of their therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-5-chloropyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-amino-5-chloropyrimidine and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field of drug discovery.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. This compound and related chlorinated pyrimidines serve as versatile starting materials, with the chlorine atoms providing reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize inhibitor properties.
I. Synthesis of Covalent MSK1 Kinase Inhibitors
Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase involved in cellular signaling pathways that regulate gene expression. A series of chloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, acting via an SNAr reaction with a non-catalytic cysteine residue (Cys440).[1]
Signaling Pathway
Caption: Simplified MSK1 signaling pathway and the point of inhibition.
Experimental Protocols
General Protocol for the Synthesis of 4-(Azaindol-1-yl)-5-chloropyrimidine Derivatives:
This protocol describes the reaction of a chloropyrimidine with an azaindole derivative.
-
Materials: 2,5-dichloropyrimidine or other suitable chloropyrimidine, 4-azaindole derivative, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the azaindole derivative (1.0 eq) in the chosen solvent, add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the chloropyrimidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.[1]
-
Quantitative Data
| Compound ID | Structure | Target Kinase | pIC₅₀ |
| 1 | 4-(1H-Pyrrolo[2,3-b]pyridin-1-yl)-2,5-dichloropyrimidine | MSK1 CTKD | 6.2 |
| 22 | 5-Chloro-4-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrimidine | MSK1 CTKD | 7.1 |
| 23 | 2-Chloro-5-cyano-3-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyridine | MSK1 CTKD | 7.5 |
Data extracted from reference[1]. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
II. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development. Dichloropyrimidines are common starting materials for the synthesis of 2,4-bisanilinopyrimidine-based Aurora kinase inhibitors.[2]
Experimental Workflow
Caption: General workflow for the synthesis of 2,4-bisanilinopyrimidine Aurora kinase inhibitors.
Experimental Protocols
General Protocol for the Synthesis of 2,4-Bisanilinopyrimidine Derivatives:
This protocol outlines a sequential nucleophilic aromatic substitution approach.
-
Materials: 2,4-dichloropyrimidine, various substituted anilines, a base such as diisopropylethylamine (DIPEA), and a solvent like isopropanol.
-
Step 1: Synthesis of 4-Anilino-2-chloropyrimidine Intermediate
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.
-
Add the first substituted aniline (1.0-1.1 eq) and DIPEA (1.5 eq).
-
Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
The intermediate can be isolated by precipitation or extraction, or used directly in the next step.
-
-
Step 2: Synthesis of the Final 2,4-Bisanilinopyrimidine Product
-
To the solution containing the 4-anilino-2-chloropyrimidine intermediate, add the second substituted aniline (1.1-1.5 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor for completion.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed, and the residue purified by column chromatography or recrystallization.[2]
-
Quantitative Data
| Compound ID | A-Ring | B-Ring | Target Kinase | IC₅₀ (nM) |
| 1 | 2-Carboxyaniline | 4-Carboxyaniline | Aurora A | 6.1 ± 1.0 |
| 3c | 2-Chloroaniline | 4-Fluoroaniline | Aurora A | >10,000 |
| 9a | 2-Chloroaniline | 4-(4-Methylpiperazin-1-yl)aniline | Aurora A | 19 ± 2 |
Data extracted from reference[2].
III. Synthesis of VEGFR-2 and CDK1 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1) are crucial targets in cancer therapy due to their roles in angiogenesis and cell cycle progression, respectively. A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as dual inhibitors of these kinases.[3]
Logical Relationship of Dual Inhibition
Caption: The dual-inhibition strategy targeting both angiogenesis and the cell cycle.
Experimental Protocols
A general synthesis for this class of compounds involves a condensation reaction to form the pyrimidine ring.
-
Materials: An appropriate amidine hydrochloride, an α,β-unsaturated carbonyl compound (chalcone derivative), and a base such as sodium ethoxide in ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the amidine hydrochloride (1.0 eq) to the solution and stir.
-
Add the chalcone derivative (1.0 eq) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-aryl-5-chloropyrimidine derivative.
-
Quantitative Data
| Compound ID | R Group (Aryl) | VEGFR-2 IC₅₀ (µM) | CDK1 IC₅₀ (µM) |
| Example 1 | 4-Fluorophenyl | 0.05 | 0.12 |
| Example 2 | 3,4-Dichlorophenyl | 0.03 | 0.08 |
| Example 3 | 4-Methoxyphenyl | 0.25 | 0.55 |
Note: Specific compound IDs from the source are not provided; these are representative examples based on the findings in reference[3].
Conclusion
This compound and its analogues are invaluable synthons for the construction of a diverse array of kinase inhibitors. The protocols and data presented herein highlight the versatility of this scaffold in targeting various kinases implicated in cancer and other diseases. The reactive chlorine atom facilitates the introduction of various substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties, thus providing a robust platform for modern drug discovery efforts.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 4-Amino-5-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-arylation of 4-amino-5-chloropyrimidine, a crucial transformation in the synthesis of various biologically active compounds. The primary method described is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope in forming C-N bonds.
Introduction
The N-arylation of aminopyrimidines is a fundamental step in the development of molecules targeting a range of diseases. N-aryl-4-aminopyrimidine scaffolds are prevalent in kinase inhibitors, which are critical in oncology and immunology research. The chlorine atom at the 5-position of the pyrimidine ring offers a site for further functionalization, making this compound a versatile building block in medicinal chemistry. The Buchwald-Hartwig amination provides a reliable method for the synthesis of these valuable compounds under relatively mild conditions.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination and preventing side reactions.[1]
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (substituted or unsubstituted)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: To the solid mixture, add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of this compound).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-amino-5-chloropyrimidine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-arylation of aminopyrimidines based on literature precedents. These serve as a guideline for optimizing the reaction for this compound.
Table 1: Reaction Conditions for N-arylation of Aminopyrimidines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 8-24 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-24 |
| [PdCl₂(PPh₃)₂] (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 |
Table 2: Representative Yields for N-arylation of 2-Aminopyrimidine Derivatives with Aryl Bromides.
| Aryl Bromide | Product | Yield (%) | Reference |
| 1-Bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 | [3] |
| 4-Bromoanisole | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 52 | [3] |
| 4-Bromobenzonitrile | N-(4-Cyanophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 | [3] |
| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(Trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 27 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig N-arylation of this compound.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Signaling Pathway Inhibition
N-arylated aminopyrimidine derivatives are frequently designed as kinase inhibitors. The following diagram illustrates a simplified representation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway and how a pyrimidine-based inhibitor can block its activity.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.
References
Application Notes and Protocols for the Synthesis and Biological Investigation of 4-(Substituted anilino)-5-aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-amino-5-chloropyrimidine with substituted anilines is a cornerstone in the synthesis of a diverse class of compounds known as 4-anilino-5-aminopyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors for a variety of protein kinases.[1] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[2]
This document provides detailed application notes on the synthesis of 4-(substituted anilino)-5-aminopyrimidine derivatives and protocols for their biological evaluation, with a focus on their activity as anticancer agents targeting key signaling pathways.
Synthetic Methodologies
The primary synthetic route to 4-(substituted anilino)-5-aminopyrimidine derivatives from this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is often facilitated by acid catalysis or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to achieve high yields and accommodate a wide range of substituted anilines.[3][4]
General Reaction Scheme:
This compound reacts with a substituted aniline to yield the corresponding 4-(substituted anilino)-5-aminopyrimidine.
Experimental Protocols
Protocol 1: Acid-Catalyzed Nucleophilic Aromatic Substitution
This protocol is suitable for the reaction of this compound with anilines, particularly those with electron-donating or weakly electron-withdrawing substituents. The reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)
-
2-Propanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add 2-propanol as the solvent.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(substituted anilino)-5-aminopyrimidine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is particularly useful for coupling a broader range of anilines, including those with electron-withdrawing groups, and often provides higher yields under milder conditions compared to traditional SNAr.[4]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-cyanoaniline, 4-nitroaniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the substituted aniline (1.2 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the synthesis of 4-(substituted anilino)-5-aminopyrimidine derivatives.
| Entry | Substituted Aniline | Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | A | 2-Propanol | 80 | 22 | 75-85 |
| 2 | 4-Methoxyaniline | A | 2-Propanol | 80 | 18 | 80-90 |
| 3 | 4-Chloroaniline | A | 2-Propanol | 80 | 24 | 70-80 |
| 4 | 4-Fluoroaniline | B | Toluene | 100 | 16 | 85-95 |
| 5 | 4-Cyanoaniline | B | Dioxane | 110 | 20 | 65-75 |
| 6 | 4-Nitroaniline | B | Dioxane | 110 | 24 | 50-60 |
Method A: Acid-Catalyzed SNAr. Method B: Buchwald-Hartwig Amination. Yields are approximate and may vary based on specific reaction conditions and purification methods.
Biological Applications and Mechanism of Action
4-(Anilino)pyrimidine derivatives are a well-established class of kinase inhibitors with significant applications in oncology.[5] The core scaffold acts as a hinge-binding motif, occupying the ATP-binding pocket of various kinases. The substituted aniline moiety often extends into a hydrophobic pocket, and modifications to this group can modulate the potency and selectivity of the inhibitor.
The primary targets of many 4-anilino-5-aminopyrimidine derivatives include key kinases in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]
EGFR and VEGFR Signaling Pathways in Cancer
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, angiogenesis, and metastasis.[7][8] In many cancers, these pathways are aberrantly activated. 4-Anilino-5-aminopyrimidine derivatives can inhibit these kinases, thereby blocking downstream signaling cascades.
Caption: Inhibition of EGFR/VEGFR signaling by 4-anilino-5-aminopyrimidines.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-(substituted anilino)-5-aminopyrimidine derivatives.
Caption: Workflow for synthesis and evaluation of 4-anilino-5-aminopyrimidines.
Conclusion
The reaction of this compound with substituted anilines provides a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate these promising kinase inhibitors. Further optimization of the reaction conditions and exploration of a wider range of aniline substituents will undoubtedly lead to the discovery of novel and potent anticancer agents.
References
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lung tumor growth by targeting EGFR/VEGFR-Akt/NF-κB pathways with novel theanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis Involving 4-Amino-5-chloropyrimidine: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of fused heterocyclic compounds utilizing 4-amino-5-chloropyrimidine and its close analogs as key building blocks. One-pot syntheses, or multicomponent reactions, offer significant advantages in medicinal chemistry and drug development by enabling the rapid and efficient construction of complex molecular architectures from simple precursors in a single reaction vessel. This approach minimizes waste, reduces reaction times, and allows for the generation of diverse compound libraries for biological screening.
The protocols detailed below focus on the synthesis of polysubstituted purines and pyrimido[4,5-d]pyrimidines, two classes of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties.
Application Note 1: One-Pot Synthesis of Polysubstituted Purines
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The development of efficient methods for the synthesis of novel purine analogs is therefore of high importance. A powerful one-pot reaction has been developed for the synthesis of 6,8,9-trisubstituted purines starting from 5-amino-4-chloro-6-alkylaminopyrimidines, a close structural analog of this compound. This methodology can be adapted for the synthesis of a variety of purine derivatives with potential applications in targeting kinases, polymerases, and other ATP-binding proteins.
The reaction proceeds via a proposed metal-free oxidative coupling of a primary alkoxide and the diaminopyrimidine, followed by Schiff base formation and subsequent annulation in the presence of a high-boiling N,N-dimethylamide, which can also act as a reactant. This one-pot procedure allows for the introduction of diversity at positions 6, 8, and 9 of the purine ring in a single synthetic operation.
Experimental Protocol: One-Pot Synthesis of 6,8,9-Trisubstituted Purines
This protocol is adapted from the synthesis of 6-alkoxy-8,9-dialkyl/aryl purines from 5-amino-4-chloro-6-alkylaminopyrimidines and is presented as a general method that can be optimized for this compound.
Materials:
-
5-Amino-4-chloro-6-alkylaminopyrimidine (or this compound)
-
Primary alcohol (e.g., benzyl alcohol, ethanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF) or other high-boiling N,N-dimethylamide
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (3 equivalents) to a suspension of sodium hydride (3 equivalents) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add the 5-amino-4-chloro-6-alkylaminopyrimidine (1 equivalent) to the reaction mixture.
-
Add the N,N-dimethylamide (e.g., DMF) to the flask.
-
Heat the reaction mixture to a specified temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted purine.
Quantitative Data: Representative Yields of Polysubstituted Purines
The following table summarizes representative yields for the one-pot synthesis of various 6,8,9-trisubstituted purines starting from a 5-amino-4-chloro-6-alkylaminopyrimidine derivative.
| Entry | R1 (at position 6) | R2 (at position 8) | R3 (at position 9) | Yield (%) |
| 1 | Methoxy | Methyl | Isopropyl | 45 |
| 2 | Ethoxy | Phenyl | Cyclopentyl | 52 |
| 3 | Benzyloxy | Ethyl | Benzyl | 65 |
| 4 | Isopropoxy | Methyl | n-Butyl | 48 |
Data is illustrative and based on reported syntheses of analogous compounds.
Reaction Pathway for Purine Synthesis
Caption: One-pot synthesis of polysubstituted purines.
Application Note 2: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are another class of fused heterocyclic compounds with a broad spectrum of biological activities, including applications as anticancer and antimicrobial agents. One-pot multicomponent reactions provide a highly efficient route to these scaffolds. While direct synthesis from this compound is not widely reported, analogous one-pot syntheses starting from structurally related pyrimidines, such as barbituric acid or 6-aminouracil derivatives, are well-established. These reactions typically involve the condensation of a pyrimidine derivative, an aldehyde, and a nitrogen source like urea or thiourea.
This approach highlights the power of multicomponent reactions to rapidly generate molecular complexity and provides a template for developing novel synthetic routes to pyrimido[4,5-d]pyrimidines and related fused systems.
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol is based on the well-established Biginelli-type reaction for the synthesis of pyrimido[4,5-d]pyrimidines.
Materials:
-
Barbituric acid or a suitable 6-aminouracil derivative
-
Aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Catalyst (e.g., a DABCO-based ionic liquid, p-toluenesulfonic acid)[1]
-
Solvent (e.g., water, ethanol, or solvent-free conditions)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, combine the barbituric acid derivative (1 equivalent), the aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents).
-
Add the catalyst (e.g., 10 mol%) and the chosen solvent (if any).
-
Heat the reaction mixture to reflux or the specified temperature, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol or water).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data: Representative Yields of Pyrimido[4,5-d]pyrimidines
The following table presents typical yields for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using various catalysts and conditions.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Solvent-free | 10 | 94 |
| 2 | Benzaldehyde | p-Toluenesulfonic acid | Ethanol | 60 | 88 |
| 3 | 4-Methoxybenzaldehyde | Iodine | Water | 45 | 92 |
| 4 | 3-Nitrobenzaldehyde | L-proline | Acetonitrile | 120 | 85 |
Data is illustrative and based on reported literature for analogous reactions.
Experimental Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Caption: Workflow for pyrimido[4,5-d]pyrimidine synthesis.
Conclusion
One-pot synthesis methodologies represent a powerful and efficient strategy for the generation of complex and diverse heterocyclic compounds from simple, readily available starting materials like this compound and its analogs. The protocols and data presented herein for the synthesis of polysubstituted purines and pyrimido[4,5-d]pyrimidines serve as a valuable resource for researchers in drug discovery and development, enabling the rapid exploration of chemical space and the identification of novel bioactive molecules. The adaptability of these one-pot procedures allows for the creation of extensive compound libraries, accelerating the hit-to-lead optimization process.
References
The Role of 4-Amino-5-chloropyrimidine in Antiviral Synthesis: A Review of Available Data
Introduction
4-Amino-5-chloropyrimidine is a substituted pyrimidine molecule that has been investigated as a potential building block in the synthesis of various heterocyclic compounds with potential biological activities. The pyrimidine scaffold is a core structure in numerous endogenous molecules and synthetic drugs, including several antiviral agents. This document aims to provide a detailed overview of the application of this compound in the synthesis of antiviral agents, summarizing available data and providing relevant experimental contexts. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific examples of antiviral agents synthesized directly from this compound.
General Synthetic Strategies for Pyrimidine-Based Antiviral Agents
The synthesis of antiviral agents from pyrimidine precursors typically involves nucleophilic substitution reactions at the chloro-positions and modifications of the amino group. For a hypothetical synthesis starting from this compound, the chlorine atom at the 5-position could be a target for substitution, although it is generally less reactive than chlorines at the 2, 4, or 6 positions. The amino group at the 4-position can be acylated, alkylated, or used as a handle for further heterocyclic ring formation, such as in the synthesis of pyrimido[4,5-d]pyrimidines.
A general workflow for the synthesis and evaluation of novel antiviral agents from a pyrimidine starting material is depicted below.
Caption: General workflow for synthesis and antiviral evaluation.
Potential Antiviral Mechanisms of Pyrimidine Derivatives
The antiviral activity of pyrimidine derivatives can be attributed to several mechanisms of action. Understanding these can guide the rational design of novel antiviral agents based on the this compound scaffold.
Caption: Potential antiviral mechanisms of pyrimidine derivatives.
Experimental Protocols
While specific protocols for the synthesis of antiviral agents from this compound are not available, general methodologies for the synthesis of related pyrimidine derivatives and for conducting antiviral assays are well-established.
General Procedure for Nucleophilic Substitution on a Chloropyrimidine Ring
This protocol describes a general method for the substitution of a chlorine atom on a pyrimidine ring with an amine, a common step in the synthesis of biologically active molecules.
Materials:
-
Chloropyrimidine derivative (e.g., this compound)
-
Amine of interest
-
Solvent (e.g., ethanol, isopropanol, DMF, or DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the chloropyrimidine derivative (1 equivalent) in the chosen solvent under an inert atmosphere.
-
Add the amine of interest (1-1.5 equivalents) and the base (1-2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Test compound (serially diluted)
-
Positive control antiviral drug
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound and the positive control in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of the test compound or control to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that reduces the viability of host cells by 50% (CC50), which is crucial for assessing the selectivity of the antiviral agent.
Materials:
-
Confluent monolayer of host cells in 96-well plates
-
Test compound (serially diluted)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed the host cells in a 96-well plate and incubate until they reach the desired confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of the test compound to the respective wells. Include a cell-only control (no compound).
-
Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the cell-only control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Quantitative Data on Related Pyrimidine Derivatives
Although no specific quantitative data for antiviral agents derived from this compound has been found, data for other substituted pyrimidines can provide a reference point for the potential efficacy of this class of compounds.
| Compound Class | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 2,4-diamino-5-cyanopyrimidine derivatives | HIV | Antiretroviral Activity | Comparable to adefovir and tenofovir | Not specified | Not specified | [1][2] |
| Pyrimido[4,5-d]pyrimidine derivatives | Human Coronavirus 229E | Antiviral Potency | Efficacious | Not specified | Not specified | [1][3] |
| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (in silico) | Molecular Docking | - | - | - |
Note: The data presented is for structurally related compounds and should not be directly extrapolated to derivatives of this compound.
Conclusion
While this compound belongs to a class of chemical compounds that is of significant interest in antiviral drug discovery, there is a notable absence of published research detailing its direct application in the synthesis of antiviral agents. The information available on related pyrimidine derivatives suggests that compounds derived from this scaffold have the potential to exhibit antiviral activity through various mechanisms. The provided general synthetic and assay protocols can serve as a foundational guide for researchers interested in exploring the potential of this compound as a starting material for the development of novel antiviral therapeutics. Further research is required to synthesize and evaluate derivatives of this compound to determine their specific antiviral efficacy and mechanism of action.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-chloropyrimidine
Welcome to the technical support center for the synthesis of 4-Amino-5-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method for synthesizing this compound is through the diazotization of a 4,5-diaminopyrimidine precursor, followed by a Sandmeyer reaction.[1] This reaction specifically converts the amino group at the 5-position into a chloro group using a copper(I) chloride catalyst.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: The critical parameters include temperature, reagent concentration, and the purity of the starting materials. Diazotization must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The slow, controlled addition of sodium nitrite and the use of a well-dispersed copper(I) chloride catalyst are crucial for maximizing yield and minimizing side reactions.[2]
Q3: What are the expected side products in this synthesis?
A3: Common side products in a Sandmeyer reaction include the formation of 4-amino-5-hydroxypyrimidine (phenol byproduct) and the product of protodeamination, 4-aminopyrimidine.[2] Additionally, if the reaction temperature is not carefully controlled, decomposition of the diazonium salt can lead to a mixture of tar-like impurities.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of ethyl acetate and hexane. For HPLC, a C18 column with a mobile phase of water (pH adjusted with phosphoric acid) and methanol can be effective for separating the product from starting materials and impurities.[3]
Q5: What is a suitable method for purifying the final product?
A5: The crude product can be purified using silica gel column chromatography.[4] Elution with a gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a high-purity solid.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The temperature was too high, or sodium nitrite solution was added too quickly, leading to decomposition of the diazonium salt. 2. Inactive Catalyst: The copper(I) chloride catalyst was oxidized or of poor quality. 3. Poor Starting Material Quality: The 4,5-diaminopyrimidine precursor was impure. | 1. Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Ensure slow, dropwise addition with vigorous stirring. 2. Use freshly prepared or commercially sourced high-purity copper(I) chloride. 3. Recrystallize the starting material before use. |
| Formation of Dark Tar/Polymeric Material | Diazonium Salt Decomposition: The reaction temperature exceeded 5 °C during diazotization or the subsequent Sandmeyer reaction was heated too aggressively. | Strictly control the temperature throughout the entire process. Ensure efficient cooling and stirring. The Sandmeyer reaction itself should be warmed gently only after the diazonium salt is fully formed and added to the copper catalyst solution.[2] |
| Product is Contaminated with Starting Material | Incomplete Reaction: Insufficient reaction time or insufficient amount of sodium nitrite or copper(I) chloride. | Increase the reaction time and monitor closely by TLC/HPLC until the starting material is consumed. Ensure at least a stoichiometric equivalent of sodium nitrite is used. |
| Presence of Phenol Byproduct (4-amino-5-hydroxypyrimidine) | Reaction with Water: The diazonium salt reacted with water instead of the chloride ion. This is a common competitive reaction.[2] | Use concentrated hydrochloric acid to minimize the amount of free water. Ensure the copper(I) chloride is in excess to facilitate the desired substitution. |
| Difficulty in Product Isolation/Purification | High Polarity of Product: The product may adhere strongly to silica gel during chromatography. Poor Crystallization: The chosen solvent system is not optimal. | For column chromatography, consider deactivating the silica gel with triethylamine or using a more polar eluent system (e.g., adding methanol to dichloromethane).[4] For recrystallization, screen various solvent mixtures to find one where the product has high solubility when hot and low solubility when cold. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative method based on the principles of the Sandmeyer reaction.[1][7]
Materials:
-
4,5-Diaminopyrimidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4,5-diaminopyrimidine (1.0 eq) in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until nitrogen gas evolution ceases.[2]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize it by carefully adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Suzuki Coupling of Chloropyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Suzuki-Miyaura cross-coupling of chloropyrimidines, particularly when experiencing low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine substrate is failing or giving very low yield. What are the most common initial checks?
A1: Complete reaction failure or very low yield typically points to a critical issue with one of the core components or conditions. Here are the first things to verify:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[1] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of good quality. For less reactive aryl chlorides, standard ligands like PPh₃ may be insufficient.[1] Consider using more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[1] It is critical to thoroughly degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1][2]
-
Inappropriate Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[1][2][3] If the base is too weak, old, or poorly soluble in the reaction medium, the reaction may fail. For challenging couplings with chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than common bases like Na₂CO₃ or K₂CO₃.[1][2]
-
Low Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts in the rate-determining oxidative addition step.[4][5] They often require higher reaction temperatures, typically in the range of 80-110 °C, to proceed efficiently.[1]
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Low yields are often a result of undesired side reactions. The most common culprits in the Suzuki coupling of chloropyrimidines are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[6] It is a common side reaction, often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[7] To mitigate this, you can use fresh, high-purity boronic acid or switch to more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[2] This side reaction is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[2] Ensuring the reaction is thoroughly degassed and using an efficient catalyst system can minimize homocoupling.[2]
-
Hydrodehalogenation: This involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom. This can become more prevalent under harsh reaction conditions.
Q3: How do I select the right catalyst and ligand for my chloropyrimidine substrate?
A3: The choice of catalyst and ligand is critical, as chloropyrimidines are considered challenging substrates.[8]
-
Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[1][9] Pd(PPh₃)₄ can be effective, but for more challenging substrates, a combination of a Pd(II) source with a specialized ligand is often superior.[8][9]
-
Ligands: For electron-deficient and sterically hindered substrates like many chloropyrimidines, standard ligands such as PPh₃ are often ineffective.[1] Bulky, electron-rich phosphine ligands (Buchwald ligands) like SPhos, XPhos, and RuPhos are highly recommended.[2][10] These ligands promote the difficult oxidative addition step, stabilize the catalyst, and can shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][10]
Q4: How critical is the choice of base and solvent?
A4: The base and solvent system is highly influential and often needs to be optimized for specific substrates.
-
Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[2][4] For chloropyrimidines, strong inorganic bases are typically necessary. K₃PO₄ is frequently a very effective choice, often outperforming K₂CO₃ and Na₂CO₃.[2] Cs₂CO₃ is also highly effective but is a more expensive option.[2] The optimal base is substrate-dependent, so screening a panel of bases is a recommended optimization strategy.[2]
-
Solvent Selection: The choice of solvent affects reagent solubility and the maximum reaction temperature. Less polar solvents like 1,4-dioxane and toluene are commonly used, often with a small amount of water.[11] The addition of water can be crucial, especially when using bases like K₃PO₄, but too much water can promote protodeboronation.[1] Solvent mixtures, such as 1,4-dioxane/H₂O, are frequently employed.[9][11]
Q5: Can microwave irradiation improve my reaction yield and time?
A5: Yes, microwave-assisted Suzuki couplings can be highly effective for chloropyrimidine substrates. Microwave heating can significantly reduce reaction times (e.g., from hours to 15-30 minutes) and often improves yields.[4][8][11] Temperatures around 100-120 °C are typical for these procedures.[4][11]
Data Presentation: Optimizing Reaction Components
The following tables summarize data for key reaction parameters to guide optimization.
Table 1: Comparison of Catalyst & Ligand Systems for Suzuki Coupling of Dichloropyrimidines.
| Catalyst Precursor | Ligand | Yield (%) | Notes | Source(s) |
| Pd(PPh₃)₄ | (PPh₃) | 71 - 81 | A common, effective starting point. Yield can be improved with microwave heating. | [8][9] |
| Pd(OAc)₂ | SPhos | High | Buchwald ligand-based system known for high reactivity and functional group tolerance. | [12] |
| Pd₂(dba)₃ | XPhos | 70 - 95 | Highly effective system for challenging aryl chlorides. | [13] |
| PdCl₂(dppf) | (dppf) | Moderate | A robust pre-catalyst, but may require higher temperatures. | [1] |
| Pd₂(dba)₃ | None | <5 | Inefficient without an appropriate ancillary ligand. | [8] |
Table 2: Effect of Different Bases on Suzuki Coupling Yield.
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes | Source(s) |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently the best choice for challenging couplings with heteroaryl chlorides. | [2] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive. | [2] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates. | [2] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice. | [2][11] |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive. | [2][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines
This is a generalized procedure and should be optimized for specific substrates.
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., SPhos, 4 mol%) OR Pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the chloropyrimidine, arylboronic acid, and base.[1]
-
Seal the vessel and purge with an inert gas. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[2][12]
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.[1]
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][12]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[4]
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1 mixture)[11]
-
-
Procedure:
-
To a microwave reactor vial, add the chloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4][9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.[4][11]
-
After cooling, perform the work-up and purification as described in the general protocol.
-
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing di-substitution side reactions in 4-Amino-5-chloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing di-substitution side reactions during the chemical modification of 4-Amino-5-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary di-substitution side reaction observed with this compound?
A1: The most common di-substitution side reaction involves an initial desired nucleophilic aromatic substitution (SNAr) at the C5-chloro position, followed by an undesired secondary reaction at the C4-amino group. This results in the formation of a di-substituted pyrimidine instead of the intended mono-substituted product. The amino group is particularly susceptible to reactions with a wide variety of reagents, including alkylating and acylating agents.[1]
Q2: What factors typically cause this unwanted di-substitution?
A2: Di-substitution is primarily driven by reaction conditions that are too harsh or not sufficiently controlled. Key factors include:
-
Excess Nucleophile: Using a significant excess of the incoming reagent can drive the secondary reaction after the initial substitution is complete.
-
High Temperature: Elevated temperatures provide the necessary activation energy for the less favorable secondary substitution to occur. For many SNAr reactions, high temperatures are needed, but this increases the risk of side products.[2]
-
Inappropriate Base: The choice of base is critical.[2] A strong base can deprotonate the C4-amino group, increasing its nucleophilicity and making it more prone to reacting.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the probability of the mono-substituted product converting to the di-substituted side product.
Q3: What are the most effective strategies to prevent di-substitution?
A3: Preventing di-substitution requires careful control over reaction parameters and, in some cases, modifying the substrate itself. The most effective strategies are:
-
Stoichiometric Control: Limiting the amount of the nucleophile to 1.0-1.2 equivalents is crucial.
-
Temperature and Time Optimization: Screening different temperatures to find the lowest possible temperature for an efficient reaction is recommended.[2] Reaction progress should be monitored closely by TLC or LC-MS to ensure it is stopped upon completion.
-
Judicious Selection of Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity.[2] Weaker inorganic bases like K₂CO₃ are often preferred for catalyst-free SNAr reactions to avoid activating the amino group.[2]
-
Protecting Group Strategy: The most robust method to ensure mono-substitution at the C5-chloro position is to temporarily "block" or protect the C4-amino group.[1] This makes the amino group unreactive, forcing the reaction to occur only at the desired chloro position. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3]
Troubleshooting Guide
Problem: My LC-MS/NMR analysis shows a significant percentage of a di-substituted product in my reaction with this compound.
Solution Pathway:
Follow these steps to troubleshoot and optimize your reaction to favor the desired mono-substituted product.
Step 1: Verify and Adjust Reagent Stoichiometry
-
Possible Cause: An excess of the nucleophilic reagent is driving a second substitution event.
-
Troubleshooting Action:
-
Carefully re-calculate the molar equivalents of your reagents.
-
Set up the reaction again using only 1.0 to 1.2 equivalents of the nucleophile relative to the this compound.
-
Monitor the reaction every 30-60 minutes via TLC or LC-MS. Stop the reaction as soon as the this compound is consumed.
-
Step 2: Optimize Reaction Temperature
-
Possible Cause: The reaction temperature is too high, providing sufficient energy for the undesired secondary reaction. While some SNAr reactions require heat (e.g., 140 °C in DMF), this increases the risk of side products.[2]
-
Troubleshooting Action:
-
Attempt the reaction at a lower temperature. For example, if you ran the reaction at 120 °C, try it at 80 °C or 100 °C.
-
If the reaction is too slow at lower temperatures, consider screening different solvents or catalyst systems (e.g., Palladium-catalyzed amination) that may operate under milder conditions.[2]
-
Step 3: Implement a Protecting Group Strategy
-
Possible Cause: The C4-amino group is inherently reactive under your current conditions, even with stoichiometric and temperature control.
-
Troubleshooting Action: This is the most definitive way to prevent the side reaction.
-
Protect the C4-amino group before performing the substitution reaction (see Protocol 2 for a standard method using Boc anhydride).
-
Perform the SNAr reaction on the N-protected this compound.
-
Once the desired substitution at the C5-chloro position is complete and the product is purified, remove the protecting group (deprotection) to yield the final, clean mono-substituted product (see Protocol 3). Using orthogonal protecting groups that can be removed under different conditions is a powerful strategy in multi-step synthesis.[3]
-
Quantitative Data Summary
The following table provides representative data illustrating how reaction conditions can influence the ratio of mono- to di-substituted products in a typical SNAr reaction with an amine nucleophile.
| Entry | Equivalents of Amine | Temperature (°C) | Base (2.0 eq.) | Solvent | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | 1.1 | 80 | K₂CO₃ | DMF | 85 | <5 |
| 2 | 1.1 | 120 | K₂CO₃ | DMF | 70 | 25 |
| 3 | 2.5 | 120 | K₂CO₃ | DMF | 15 | 80 |
| 4 | 1.1 | 120 | NaOtBu | Dioxane | 65 | 30 |
Note: These are illustrative yields. Actual results will vary based on the specific nucleophile and detailed conditions.
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Aromatic Substitution (SNAr)
This protocol is optimized for mono-substitution by carefully controlling stoichiometry and temperature.
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired amine nucleophile (1.0-1.2 mmol, 1.0-1.2 eq.) and an anhydrous inorganic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).[2]
-
Add anhydrous DMF (5-10 mL).[2]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the C4-Amino Group with Boc Anhydride
This procedure renders the amino group unreactive for subsequent reactions.
-
Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) and a catalytic amount of DMAP (4-(Dimethylamino)pyridine) (0.1 mmol, 0.1 eq.).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-Boc protected product by column chromatography.
Protocol 3: Deprotection of the Boc Group
This procedure removes the Boc protecting group to restore the free amine.
-
Dissolve the N-Boc protected pyrimidine (1.0 mmol, 1.0 eq.) in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent and wash carefully with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract, dry, and concentrate the organic layer to yield the deprotected product.
Visualizations
Caption: Reaction pathways showing desired mono-substitution and undesired di-substitution.
Caption: A workflow for troubleshooting and resolving di-substitution issues.
Caption: Logical relationship of preventative measures for achieving selective mono-substitution.
References
Technical Support Center: Optimizing Regioselectivity in Reactions of 2,4-Dichloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloropyrimidines. The following information is designed to help you navigate the complexities of regioselective reactions involving these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[1][2][3][4] This preference is often attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic.[3] However, this intrinsic selectivity is not absolute and can be influenced or even reversed by several factors.[1][5]
Q2: What key factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[5]
-
Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[6]
-
Sterically bulky groups at the C5 position can also influence the regioselectivity, potentially hindering attack at the C4 position.[5]
-
-
Nature of the Nucleophile/Coupling Partner:
-
Reaction Conditions:
-
Temperature, solvent, and the base used can all play a crucial role in determining the reaction's outcome.[4] For instance, polar solvents can sometimes decrease selectivity in cross-coupling reactions.[8]
-
Catalysis: The choice of catalyst and ligand is critical in palladium-catalyzed reactions. For example, bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling.[9][10] Conversely, specific palladium catalysts have been shown to strongly favor the formation of the C4-substituted product in amination reactions.[3][7]
-
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do to improve selectivity?
This is a common challenge. Here are a few strategies to improve selectivity and simplify purification:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Lowering the reaction temperature may improve selectivity.[3] For example, to favor C4 substitution in SNAr reactions, conditions like n-butanol with DIPEA have been reported to be effective.[4]
-
Ligand Screening for Cross-Coupling: For palladium-catalyzed reactions, the ligand plays a pivotal role. A thorough screening of different phosphine or NHC ligands is highly recommended. For instance, in Buchwald-Hartwig aminations, ligands like XPhos have been used, while in some Suzuki couplings, sterically hindered NHC ligands like IPr or SIPr can enhance C4 selectivity.[8][11]
-
Change the Order of Substitution: If you are synthesizing a 2,4-disubstituted pyrimidine, the high C4-selectivity of many reactions means the C4-substituent should typically be installed first.[9]
-
Modify the Nucleophile: If possible, altering the nucleophile or using a protecting group strategy might influence the regiochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity | 1. Inactive catalyst (in cross-coupling).2. Reaction temperature is too low.3. Inappropriate base or solvent.4. Deactivating substituents on the pyrimidine ring. | 1. Use a fresh catalyst or a pre-catalyst.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Screen a panel of solvents and bases.4. Consider if a different synthetic route is necessary. |
| Poor C4-selectivity / Mixture of Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. Reaction is run for too long or at too high a temperature, leading to scrambling.3. Steric hindrance near the C4 position.4. The nucleophile has an inherent preference for the C2 position. | 1. For aminations, consider a Pd-catalyzed approach to enhance C4 selectivity.[3][7]2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.3. Screen different solvents to potentially mitigate steric effects.4. If aiming for C4, consider modifying the nucleophile to be less sterically demanding. |
| Difficulty achieving desired C2-substitution | 1. C4 is the more reactive site under standard conditions.2. Inappropriate reaction conditions to favor C2. | 1. Consider using a 2,4-dichloropyrimidine with a C6-EDG to direct substitution to C2.[5]2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective in SNAr reactions.[6]3. For C-S coupling, specific Pd-precatalysts with bulky NHC ligands can favor C2.[9] |
Data Presentation: Regioselectivity in 2,4-Dichloropyrimidine Reactions
Table 1: Regioselectivity of Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | K₂CO₃, DMAc | 70:30 | - |
| 2 | Dibutylamine | Pd(OAc)₂, Ligand, LiHMDS, THF | >99:1 | 95 |
| 3 | Morpholine | K₂CO₃, DMAc | 80:20 | - |
| 4 | Morpholine | Pd(OAc)₂, Ligand, LiHMDS, THF | >99:1 | 96 |
| 5 | N-Methylaniline | LiHMDS, THF | 97:3 | - |
Data adapted from Organic Letters, 2006.[7]
Table 2: Regioselectivity of C-S Cross-Coupling with 2,4-Dichloropyrimidine and 1-Octanethiol
| Entry | Catalyst/Precatalyst | Ligand | C2:C4 Ratio |
| 1 | (η³-tBu-indenyl)PdCl | IPent | 19:1 |
| 2 | (η³-tBu-indenyl)PdCl | IPr | 6:1 |
| 3 | (η³-tBu-indenyl)PdCl | IMes | 2:1 |
| 4 | Pd-PEPPSI | IPent | 1:22 |
| 5 | No Catalyst (SNAr) | - | ~1:6 |
Data adapted from a 2025 review on inverting site selectivity.[9]
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol describes a general procedure for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).[12]
-
Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).[12]
-
Add a mixture of 1,4-dioxane and water (e.g., 2:1 or 4:1 ratio) to achieve a suitable concentration.[12]
-
Seal the vial and purge with an inert gas (e.g., Argon).
-
Heat the mixture in a microwave reactor at 100 °C for 15-20 minutes.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This protocol provides a general method for the C4-selective amination of a 2,4-dichloropyrimidine derivative.
Materials:
-
Substituted 2,4-dichloropyrimidine
-
Secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd pre-catalyst
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted 2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst/ligand system in anhydrous THF.
-
In a separate flask, pre-mix the secondary amine (1.1 equiv.) with LiHMDS (1.0 M solution in THF).[7]
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for optimizing regioselectivity.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Influence of electronic effects on regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Amination Reactions of 4-Amino-5-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amination reactions of 4-Amino-5-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of amination reactions for this compound?
A1: The two most common methods for the amination of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. The choice between these methods depends on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.
Q2: What are the typical byproducts observed in these amination reactions?
A2: Common byproducts include those resulting from hydrolysis, solvolysis, and dimerization or oligomerization. Under certain conditions, particularly with palladium catalysis, byproducts from side reactions like β-hydride elimination can also be observed.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to optimize include:
-
Anhydrous Conditions: The presence of water can lead to the formation of the corresponding 4-amino-5-hydroxypyrimidine. Ensure all solvents and reagents are dry.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation and side reactions.
-
Choice of Base: The base can significantly influence the reaction outcome. For SNAr, inorganic bases like K2CO3 or Cs2CO3 are common. For Buchwald-Hartwig reactions, non-nucleophilic strong bases like NaOtBu or LiHMDS are often used. The use of alkoxide bases in alcohol solvents should be approached with caution as this can lead to the formation of alkoxy-substituted pyrimidines.
-
Reaction Temperature: Optimize the temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the amine and base to favor the desired mono-amination product.
Q4: What analytical techniques are best for identifying and quantifying byproducts?
A4: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is highly effective for identifying and quantifying the desired product and various byproducts in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of isolated byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider increasing the temperature or reaction time. |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines, consider switching from an SNAr to a Palladium-catalyzed Buchwald-Hartwig amination, which is generally more effective for a wider range of amines. |
| Catalyst Inactivity (Buchwald-Hartwig) | Ensure the palladium catalyst and ligand are of good quality and handled under an inert atmosphere. Consider screening different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands. |
| Inappropriate Base | The choice of base is critical. For SNAr, a stronger base might be needed. For Buchwald-Hartwig, ensure the base is strong enough to deprotonate the amine but not so strong that it causes substrate or product degradation. |
| Substrate or Product Instability | If the starting material or product is degrading under the reaction conditions, consider lowering the reaction temperature and shortening the reaction time. |
Issue 2: Formation of Hydrolysis or Solvolysis Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps | Typical Yield (%) |
| 4-Amino-5-hydroxypyrimidine | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | 1-10% |
| 4-Amino-5-alkoxypyrimidine | Use of an alcohol as a solvent with a base, leading to the formation of a nucleophilic alkoxide. | Switch to a non-alcoholic solvent such as dioxane, toluene, or DMF. | 5-20% |
Note: Yields are estimates and can vary significantly based on specific reaction conditions.
Issue 3: Formation of Dimeric or Oligomeric Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps | Typical Yield (%) |
| Dimer/Oligomer | Reaction of the aminated product with remaining this compound, especially at high concentrations or temperatures. | Use a slight excess of the incoming amine. Add the this compound slowly to the reaction mixture containing the amine. Lower the reaction concentration. | 2-15% |
Note: Yields are estimates and can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Add an anhydrous aprotic solvent (e.g., DMF, 10 mL) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous solvent (e.g., toluene or dioxane, 10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 3: Byproduct Identification by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute all components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) to aid in structural elucidation.
-
Visualizations
Technical Support Center: Catalyst and Ligand Screening for 4-Amino-5-chloropyrimidine Cross-Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 4-Amino-5-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound can be a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] The presence of the amino group can also influence the electronic properties of the pyrimidine ring and potentially coordinate with the metal catalyst, affecting its activity.[2]
Q2: Which type of cross-coupling reactions are commonly performed with this compound?
A2: The most common cross-coupling reactions for functionalizing pyrimidine rings are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are widely used in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Q3: What is the most critical factor for a successful cross-coupling with a chloropyrimidine?
A3: The selection of the catalyst system, particularly the ligand, is the most critical factor.[1][3] Standard catalysts may not be effective for activating the relatively inert C-Cl bond.[1] Modern, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required.[1]
Q4: How do I ensure my reaction is running under anaerobic (oxygen-free) conditions?
A4: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1] To ensure an inert atmosphere, all solvents must be thoroughly degassed by bubbling with an inert gas like argon or nitrogen.[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Q: I am observing very low to no yield in my cross-coupling reaction. What are the primary causes and how can I troubleshoot this?
A: Low or no product formation is a common issue, often stemming from an insufficiently active catalyst system, suboptimal reaction conditions, or reagent impurity. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Problem 2: Formation of Significant Side Products
Q: My reaction is producing significant side products. How can I improve the selectivity?
A: Side product formation is common and can often be minimized by adjusting the reaction parameters. The most frequently observed side products are a result of homocoupling, protodeboronation (in Suzuki coupling), or hydrolysis.
| Side Product | Common Cause | Mitigation Strategy |
| Homocoupling | Oxygen in the reaction mixture; boronic acid acting as a reducing agent for Pd(II).[4] | Rigorously degas all solvents and maintain a strict inert atmosphere.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] |
| Protodeboronation | Presence of a proton source (e.g., water) that cleaves the C-B bond of the boronic acid.[1] | Use anhydrous solvents and reagents. A weaker or less nucleophilic base may help. Using boronic esters (e.g., pinacol esters) can increase stability.[1] |
| Hydrolysis of C-Cl | Presence of water in the reaction mixture, leading to the formation of 4-Amino-5-hydroxypyrimidine.[5] | Ensure all reagents and solvents are anhydrous. Switch to a non-aqueous solvent system if hydrolysis is a major issue.[5] |
| SNAr with Base | Strong nucleophilic bases (e.g., alkoxides) can directly displace the chlorine atom. | Use non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid alcohol-based solvents when using strong bases.[5] |
Catalyst and Ligand Screening Data
Systematic screening of catalysts, ligands, bases, and solvents is crucial for optimizing the cross-coupling of this compound. The tables below provide starting points for this optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Pd: 2-4, Ligand: 4-8 | Highly effective for coupling heteroaryl chlorides due to steric bulk and electron-rich nature.[1][6] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Pd: 2-4, Ligand: 4-8 | Another highly active Buchwald ligand, often successful for challenging substrates.[1] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Pd: 2-4, Ligand: 4-8 | Particularly effective for secondary amines in Buchwald-Hartwig amination and can be useful in Suzuki couplings.[1] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | A standard catalyst, may require higher temperatures or be less effective for unactivated chlorides.[1] |
Table 2: General Screening Conditions for Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2 - 3 | Dioxane / H₂O (e.g., 10:1) | 80 - 110 | A strong, non-nucleophilic base often effective in Suzuki couplings.[1] |
| Cs₂CO₃ | 2 - 3 | Dioxane or Toluene | 80 - 110 | Another effective inorganic base, its solubility can be a factor.[1] |
| NaOtBu | 1.2 - 1.5 | Dioxane or Toluene | 80 - 110 | A strong base commonly used in Buchwald-Hartwig aminations. Must be handled under inert conditions.[5] |
| K₂CO₃ | 2 - 3 | Toluene / H₂O (e.g., 5:1) | 90 - 120 | A common and cost-effective base, may require higher temperatures.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Preparation : In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).[5]
-
Reagent Addition : Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M concentration) via syringe.[5]
-
Reaction : Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.[5]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography.[5]
References
Technical Support Center: Suzuki-Miyaura Coupling with Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homo-coupling and other side reactions in Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homo-coupling in Suzuki reactions involving pyrimidines?
A1: Homo-coupling, the formation of a symmetrical biaryl from two boronic acid molecules, is a common side reaction that reduces the yield of the desired product and complicates purification.[1] The primary causes are:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two boronic acid molecules.[1][2][3] Rigorous degassing of solvents and maintenance of an inert atmosphere are critical to suppress this pathway.[1][4]
-
Palladium(II)-Mediated Coupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homo-coupled product before the catalytic cycle is fully established.[1]
-
Protonolysis-Based Mechanism: In some cases, particularly with electron-deficient arylboronic acids, homo-coupling can occur through a pathway involving protonolysis and a second transmetalation event.[5][6]
Q2: Why are pyrimidine substrates particularly challenging in Suzuki couplings?
A2: Pyrimidine substrates present unique challenges that can lead to lower yields and increased side reactions:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[4][7]
-
Substrate Reactivity: The reactivity of halopyrimidines varies. While the electron-deficient nature of the ring can facilitate oxidative addition, chloropyrimidines are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions that can promote side reactions.[4][8]
-
Positional Effects: The position of the boronic acid or halide on the pyrimidine ring significantly impacts reactivity. For instance, 2-substituted pyrimidines can be particularly challenging due to the proximity of the reaction site to a ring nitrogen, a phenomenon analogous to the "2-pyridyl problem".[9] 5-Pyrimidinylboronic acids, by contrast, generally exhibit good reactivity.[9]
Q3: How does the choice of palladium catalyst and ligand affect homo-coupling?
A3: The catalyst system is crucial for a successful reaction.
-
Palladium Source: Using a pre-formed Pd(0) source or a precatalyst that rapidly reduces to Pd(0) can minimize the initial Pd(II)-mediated homo-coupling.[1]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like pyrimidines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[5][7][10][11] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the pathways that lead to homo-coupling.[10]
Q4: Can microwave irradiation improve the reaction outcome?
A4: Yes, microwave-assisted procedures can be highly effective for pyrimidine Suzuki couplings. The rapid heating often leads to significantly shorter reaction times (e.g., 10-30 minutes) and can improve yields by minimizing the time for side reactions like protodeboronation and homo-coupling to occur.[4][9][12]
Troubleshooting Guides
This section provides specific advice for common experimental issues encountered when performing Suzuki-Miyaura reactions with pyrimidine substrates.
Problem 1: High Levels of Boronic Acid Homo-Coupling Detected
Your reaction yields the desired product, but is contaminated with significant amounts of the homo-coupled byproduct from your boronic acid.
Problem 2: Low or No Conversion of Halopyrimidine Starting Material
Your reaction is sluggish or fails to proceed to completion, leaving unreacted starting material.
-
Possible Cause: Catalyst deactivation by pyrimidine nitrogens.[4][7]
-
Possible Cause: Poor reactivity of the C-Cl bond (if using a chloropyrimidine).
-
Possible Cause: Suboptimal base or solvent.
Data Presentation: Optimizing Reaction Components
The following tables summarize the effects of different reaction components on the Suzuki-Miyaura coupling of dichloropyrimidines, providing a baseline for optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2,4-Dichloropyrimidine (Data synthesized from multiple sources for illustrative purposes)
| Catalyst (mol%) | Ligand (mol%) | Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes | Source(s) |
| Pd(PPh₃)₄ (3) | - | 1,4-Dioxane / H₂O | 100 | 15 | 81 | Standard, effective catalyst. | [12] |
| Pd₂(dba)₃ (1.5) | - | Toluene | 100 | 15 | <5 | Inefficient without a suitable ligand. | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | 1,4-Dioxane / H₂O | 90 | 120 | >90 | Bulky ligand provides high yield. | [5] |
| PdCl₂(dppf) (3) | - | 1,4-Dioxane / H₂O | 100 | 15 | 65 | Moderate efficiency. | [12] |
Table 2: Effect of Different Bases on Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes | Source |
| K₃PO₄ (3) | 1,4-Dioxane | 70-80 | 81 | High yield, often a good first choice. | [14] |
| Na₂CO₃ (3) | 1,4-Dioxane | 70-80 | 74 | Common and effective base. | [14] |
| K₂CO₃ (3) | 1,4-Dioxane | 70-80 | 69 | Slightly lower yield than other carbonates. | [14] |
| Cs₂CO₃ (3) | 1,4-Dioxane | 70-80 | 78 | Strong inorganic base, very effective. | [14] |
Key Mechanisms & Visualizations
Understanding the underlying mechanisms of the desired reaction and competing side reactions is key to effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Proposed Mechanisms for Boronic Acid Homo-Coupling
Homo-coupling typically proceeds through pathways outside the main catalytic cycle, consuming the boronic acid and catalyst.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine
This protocol is a general method for the regioselective C4-arylation of 2,4-dichloropyrimidine and should be optimized for different substrates.[9][12]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.0-1.1 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (2:1 v/v), degassed
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vessel, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 75 mg), the arylboronic acid (e.g., 0.5 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.015 mmol, 17.3 mg).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to displace all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of H₂O) to the vessel via syringe.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor. Heat the reaction mixture to 100 °C and hold for 15 minutes.[12]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-substituted pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous SNAr Reactions of 4-Amino-5-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting anhydrous Nucleophilic Aromatic Substitution (SNAr) reactions with 4-amino-5-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the typical anhydrous reaction conditions for the SNAr of this compound with an amine nucleophile?
A1: Anhydrous SNAr reactions involving this compound typically require an aprotic solvent, a base to scavenge the HCl byproduct, and heating. Common conditions involve reacting the pyrimidine with the desired amine in a solvent like ethanol, often in the presence of a non-nucleophilic base such as triethylamine (TEA), and heating the mixture to reflux.[1][2] The specific temperature and reaction time will vary depending on the nucleophilicity of the amine and the solvent used.
Q2: Which solvents are recommended for this reaction?
A2: While alcohols like ethanol can be used, especially with a base like triethylamine, true anhydrous conditions often employ aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[3] These solvents are effective at dissolving the reactants and facilitating the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[4][5] However, be aware that some aprotic polar solvents can be difficult to render completely anhydrous.
Q3: What is the role of the base in the reaction?
A3: The primary role of the base in the SNAr reaction with an amine nucleophile is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If not neutralized, the HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Common non-nucleophilic bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate (K₂CO₃) can also be used.[6]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the progress of SNAr reactions is Thin Layer Chromatography (TLC).[1][7][8] By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material, you can observe the consumption of the this compound and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for more detailed reaction monitoring.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently anhydrous conditions. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly distilled or commercially available anhydrous solvents.- Handle hygroscopic reagents in a glove box or under an inert atmosphere. |
| 2. Low reactivity of the nucleophile. | - Increase the reaction temperature.- Use a more polar aprotic solvent like DMF or DMSO to enhance reaction rates.- Consider using a stronger base to deprotonate the nucleophile if it is very weak. | |
| 3. Deactivation of the nucleophile. | - Ensure at least a stoichiometric amount of base is used to neutralize the HCl byproduct. An excess of the base is often recommended. | |
| Formation of Side Products | 1. Solvolysis. | - If using a protic solvent like ethanol, it can act as a nucleophile, leading to an ethoxy-substituted byproduct.[1][2] Switch to an aprotic solvent like DMF, DMSO, or acetonitrile. |
| 2. Di-substitution or other undesired reactions. | - Carefully control the stoichiometry of the nucleophile.- Lower the reaction temperature to improve selectivity. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. | - Ensure the reaction has gone to completion by TLC monitoring.- Use column chromatography for purification if simple filtration or recrystallization is insufficient. |
| 2. Contamination with the base or its salt. | - Perform an aqueous workup to remove the base and its corresponding hydrochloride salt. For example, wash the organic layer with a dilute aqueous acid (if the product is not acid-sensitive), followed by water and brine. |
Experimental Protocols
Representative Protocol for SNAr of this compound with a Primary Amine
This protocol is a generalized procedure based on common practices for SNAr reactions on chloropyrimidines.[1][2][6] Researchers should optimize the conditions for their specific nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous ethanol or DMF
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask and reflux condenser) and ensure it is dry. Purge the apparatus with an inert gas.
-
Reagent Addition: To the flask, add this compound (1 equivalent) and the anhydrous solvent (e.g., ethanol).
-
Add the amine nucleophile (1.1 equivalents) to the stirred solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the required time (typically monitored by TLC, can range from a few hours to overnight).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Technical Support Center: Purification of 4-Amino-5-chloropyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-amino-5-chloropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are recrystallization, column chromatography, and acid-base extraction. High-performance liquid chromatography (HPLC) is also employed for achieving high purity, especially for analytical standards. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How can I effectively remove colored impurities from my this compound derivative?
A2: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration.
Q3: My this compound derivative is basic. How does this affect the purification strategy?
A3: The basicity of the amino group can be advantageous for purification. Acid-base extraction can be a powerful technique to separate the basic product from neutral or acidic impurities. During column chromatography, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the mobile phase to prevent peak tailing and improve separation.
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, reagents from the synthesis (such as phosphorus oxychloride if used for chlorination), and side products. Depending on the synthetic route, potential side products could arise from incomplete reactions or side reactions involving the amino or chloro groups.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may also be beneficial. |
| No crystals form upon cooling. | The solution is too dilute, or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, reduce the solvent volume by evaporation and cool again. |
| Low recovery of the purified product. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to minimize solubility. |
| Product is still impure after recrystallization. | The impurities have similar solubility characteristics to the product. | A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is recommended for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is not optimized. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. |
| The compound streaks or "tails" on the column. | The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic. | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the mobile phase to neutralize active sites on the silica gel and improve the peak shape of basic compounds. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase with a higher concentration of a polar solvent like methanol may be necessary. |
| Cracks or channels appear in the column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica bed can help prevent disturbance when adding the sample and eluent. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the this compound derivative is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude compound with stirring until it is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Silica Gel Column Chromatography Protocol
-
Mobile Phase Selection: Based on TLC analysis, select a mobile phase that provides good separation of the target compound from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For these basic compounds, adding 0.1-1% triethylamine to the mobile phase is often beneficial.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column, ensuring an evenly packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and apply it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
General Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude mixture containing the basic this compound derivative in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous acidic solution (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated, water-soluble amine salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.
-
Basification: Combine the aqueous extracts and, while cooling in an ice bath, slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). This will deprotonate the amine salt, causing the neutral amine to precipitate.
-
Back Extraction: Extract the purified amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Caption: A typical workflow for the purification of this compound derivatives by recrystallization.
Caption: A logical decision tree for troubleshooting the purification of this compound derivatives.
Managing protodeboronation in Suzuki reactions of pyrimidines
Technical Support Center: Managing Protodeboronation in Pyrimidine Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the management of protodeboronation, a critical side reaction in the Suzuki-Miyaura cross-coupling of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidine substrates?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction consumes th[1][2]e pyrimidine boronic acid, reducing the yield of the desired cross-coupled product and generating the corresponding unsubstituted pyrimidine, which can complicate purification. Pyrimidine boronic acids,[2][3] being electron-deficient heteroaromatic compounds, are particularly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions challenging.
Q2: What are the prima[4][5]ry factors that promote protodeboronation in pyrimidine Suzuki reactions?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH and the Boronic Acid Form: Heteroaromatic boronic acids containing a basic nitrogen atom, like those derived from pyrimidine, can form a zwitterionic species under neutral pH conditions. This zwitterion is highly reactive and prone to rapid, unimolecular C-B bond cleavage. Counterintuitively, both [1][6]acidic and strongly basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.
-
Reaction Temperatur[1][6]e: Higher temperatures increase the rate of most reactions, including the undesired protodeboronation.
-
Choice of Base: W[3][4][6]hile a base is essential for the catalytic cycle to activate the boronic acid, its type and concentration are critical. Strong bases can signific[7]antly promote protodeboronation.
-
Water Content: Th[4][6]e presence of water, often a co-solvent, can serve as the proton source for the side reaction. However, completely anhyd[4][6]rous conditions may slow the desired coupling. Careful optimization is key.
-
Catalyst System: [4]An inefficient catalyst system that results in a slow cross-coupling reaction allows more time for the competing protodeboronation to occur. A highly active catalyst can outcompete the decomposition pathway.
Q3: Which form of the [1][3]boronic acid reagent is best to minimize protodeboronation?
A3: Using a more stable derivative of the boronic acid is a highly effective strategy.
-
Pinacol Esters: T[4]hese are more robust than the corresponding boronic acids and are a common alternative. Their stability can lead [4][6]to higher overall yields, especially at elevated temperatures.
-
MIDA (N-methylimino[4]diacetic acid) Boronates: These are exceptionally stable, often crystalline, air-stable solids. They participate in the r[1][4]eaction via a "slow-release" mechanism, where the active boronic acid is generated in situ. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing the opportunity for protodeboronation.
-
Organotrifluorobora[1][4][6]tes (R-BF3K): These salts also offer increased stability and can be effective at suppressing the side reaction.
Troubleshooting Gu[1][6]ide
Problem: Low yield of the desired coupled product with a significant amount of the protodeboronated pyrimidine byproduct detected.
This troubleshooting guide is designed to help you diagnose and solve the issue of excessive protodeboronation.
Caption: A decision tree for troubleshooting high protodeboronation.
Key Parameter Optimization & Data
Systematic optimization of reaction parameters is crucial. The following table summarizes key variables and recommended changes to suppress protodeboronation.
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Change for Mitigation | Rationale | References |
| Boron Reagent | Pyrimidine Boronic Acid | Pyrimidine Pinacol or MIDA Boronate | Increases stability and provides slow release of the active reagent, keeping its concentration low. | |
| Base | Strong, so[1][4][6]luble bases (e.g., NaOH, KOH, LiOtBu) | Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the rate of base-catalyzed protodeboronation. | |
| Solvent | Aqueous[4][6][8] mixtures (e.g., Dioxane/H₂O) | Anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) | Removes water as a primary proton source for the side reaction. | |
| Temperature | Hig[4][6][9]h (e.g., 80-110 °C) | Room Temperature to 60 °C | Slows the kinetics of the protodeboronation pathway more significantly than the desired coupling. | |
| Catalyst Ligand | [3][4][6] Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., SPhos, RuPhos) | Accelerates the desired C-C bond formation, allowing it to outcompete protodeboronation. |
Experimental Pro[6][10]tocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrimidine-MIDA Boronate to Minimize Protodeboronation
This protocol is a robust starting point for challenging couplings where protodeboronation is a major concern.
Caption: Recommended workflow to minimize protodeboronation.
Detailed Steps:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrimidine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
**Catalyst Addition:[6] In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: [6] Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution:[6] Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., start at 60-80 °C).
-
Monitoring and Work[4][6]up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product using column chromatography.
Reaction Mechanism[6]s
Understanding the competing reaction pathways is essential for effective troubleshooting. The desired Suzuki-Miyaura catalytic cycle must be accelerated to outpace the undesired protodeboronation pathway.
Caption: Competing Suzuki-Miyaura cycle and protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
Comparative Reactivity of 4-Amino-5-Chloropyrimidine vs. 4-Amino-5-Bromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with 4-amino-5-halopyrimidines serving as versatile building blocks for the synthesis of a wide array of bioactive molecules. The choice between a chloro or bromo substituent at the 5-position can significantly impact synthetic strategy, influencing reaction conditions, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of 4-amino-5-chloropyrimidine and 4-amino-5-bromopyrimidine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step of the catalytic cycle. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] A weaker bond, as in the case of C-Br compared to C-Cl, facilitates an easier and faster oxidative addition, leading to more facile reactions.
For halopyrimidines, the position of the halogen on the electron-deficient ring also plays a crucial role in reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C5 position is the least activated towards oxidative addition. Consequently, 5-halopyrimidines are generally less reactive than their counterparts with halogens at other positions.
This guide will delve into the practical implications of these principles by comparing the chloro and bromo substituents at the 5-position of the 4-aminopyrimidine scaffold.
Data Presentation: A Comparative Overview
Direct side-by-side comparative studies for this compound and 4-amino-5-bromopyrimidine under identical reaction conditions are scarce in the available literature. The following tables compile data from various sources to illustrate the typical conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It should be noted that these are not direct comparisons but are representative of the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. As expected from the general reactivity trend, 5-bromopyrimidines typically undergo Suzuki coupling under milder conditions and with higher efficiency than their chloro analogues.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-5-bromopyrimidine (analogue) | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 80-90 |
| 4-Amino-6-chloropyrimidine (analogue) | Aryl halide | Ni(II) catalyst | - | - | DMF | RT | 1-2 | 60-80 |
Note: Data for closely related analogues is presented to illustrate the expected reactivity differences.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-Br bond makes 4-amino-5-bromopyrimidine a more favorable substrate for this transformation.
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Diamino-5-bromopyrimidine | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ (2) | CuI (1.7) | Et₃N | THF | 60 | 20 | 90[2] |
| 2,4-Diamino-6-chloropyrimidine | Terminal alkyne | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | CuI | Et₃N or AcOK | DMF | - | - | Unreactive |
Note: The unreactivity of the chloro-analogue under standard conditions highlights the significant difference in reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.
| Substrate | Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide (general) | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphine | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 2-24 | Good to Excellent |
| Aryl Chloride (general) | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky, electron-rich biarylphosphine (e.g., XPhos) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100-130 | 12-48 | Fair to Good |
Note: General conditions are presented as specific data for 4-amino-5-halopyrimidines was not available. More forcing conditions are typically required for aryl chlorides.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for 4-amino-5-halopyrimidines. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Amino-5-bromopyrimidine
Materials:
-
4-Amino-5-bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask, add 4-amino-5-bromopyrimidine, the arylboronic acid, and potassium phosphate.[3]
-
Add the palladium catalyst to the flask.[3]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Add the degassed 1,4-dioxane and water mixture via syringe.[3]
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[3]
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 4-Amino-5-bromopyrimidine
Materials:
-
4-Amino-5-bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add 4-amino-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.[4]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).[4]
-
Add anhydrous THF, followed by triethylamine, and stir for 10-15 minutes at room temperature.[4]
-
Add the terminal alkyne dropwise via syringe.[4]
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) for 3-16 hours, monitoring by TLC or LC-MS.[4]
-
After completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 4-Amino-5-bromopyrimidine
Materials:
-
4-Amino-5-bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealable reaction tube and magnetic stir bar
Procedure:
-
To a dry, sealable reaction tube, add 4-amino-5-bromopyrimidine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Caption: Typical Experimental Workflow for Cross-Coupling.
References
A Comparative Guide to 4-Amino-5-chloropyrimidine and 2,4-dichloropyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic utility of two key pyrimidine building blocks: 4-Amino-5-chloropyrimidine and 2,4-dichloropyrimidine. The selection of an appropriately functionalized pyrimidine core is a critical decision in the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This document aims to provide an objective comparison of their reactivity, supported by available experimental data and detailed protocols, to aid in synthetic strategy and drug development.
Introduction to the Reagents
This compound and 2,4-dichloropyrimidine are both substituted pyrimidines, a class of heterocyclic compounds that form the core of many pharmaceuticals due to their ability to mimic the purine bases of DNA and RNA. Their distinct substitution patterns, however, lead to significant differences in their chemical reactivity and, consequently, their applications in organic synthesis.
2,4-Dichloropyrimidine is a highly versatile and widely utilized building block in medicinal chemistry.[1] Its two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective introduction of various functional groups.[2] This di-functional nature makes it a cornerstone in the synthesis of numerous kinase inhibitors.[1]
This compound , on the other hand, is a less commonly documented synthetic intermediate. Its structure, featuring an electron-donating amino group and a chlorine atom on adjacent carbons, suggests a different reactivity profile compared to its dichloro counterpart. It serves as a precursor for the synthesis of purines and other fused pyrimidine systems.
Comparative Reactivity and Performance
The primary difference in the synthetic application of these two molecules lies in the reactivity and regioselectivity of their chloro-substituents towards nucleophiles and in cross-coupling reactions.
2,4-Dichloropyrimidine: A Workhorse in Drug Discovery
The two chlorine atoms on 2,4-dichloropyrimidine exhibit differential reactivity. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, which is para to a ring nitrogen.[3][4] However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and the presence of substituents on the pyrimidine ring.[5]
Nucleophilic Aromatic Substitution (SNAr):
In reactions with amines, the substitution typically occurs preferentially at the C4 position. However, a mixture of C2 and C4 substituted products is often observed, with the ratio depending on the reaction conditions and the steric nature of the amine.[5]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids also shows a strong preference for reaction at the C4 position.[6] This allows for the selective synthesis of 4-aryl-2-chloropyrimidines, which can then undergo further functionalization at the C2 position.
The following table summarizes representative yields for the mono-substitution of 2,4-dichloropyrimidine in both SNAr and Suzuki coupling reactions.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| SNAr | 2,3-dimethyl-2H-indazol-6-amine | NaHCO₃ / Methanol | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | 90 | [5] |
| SNAr | 5-amino-2-methylbenzenesulfonamide | NaHCO₃ / Ethanol, THF | 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | 48 | [3] |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene, Ethanol, H₂O | 2-chloro-4-phenylpyrimidine | Not specified | [7] |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane | 2-chloro-4-phenylpyrimidine | 71 | [6] |
| Suzuki Coupling | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane, H₂O | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 | [8] |
This compound: A Precursor for Fused Systems
There is a notable scarcity of published quantitative data and detailed experimental protocols for the reactions of this compound compared to 2,4-dichloropyrimidine. The presence of the electron-donating amino group at C4 is expected to deactivate the pyrimidine ring towards nucleophilic attack compared to 2,4-dichloropyrimidine. The chlorine at C5 is less activated by the ring nitrogens compared to the C2 and C4 positions.
Its primary documented use is as a precursor in the synthesis of purine analogs. The adjacent amino and chloro groups allow for the construction of a second ring fused to the pyrimidine core.
Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison of its performance against 2,4-dichloropyrimidine in analogous reactions is not feasible at this time. Researchers interested in utilizing this reagent should anticipate the need for significant reaction optimization.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes a highly efficient and regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidines.[6]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (3.5 mL) and water (1.5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C4-substituted pyrimidine.
Protocol 2: Amination of 2,4-Dichloropyrimidine in the Synthesis of a Pazopanib Intermediate
This protocol details the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with an amine, a key step in the synthesis of the kinase inhibitor Pazopanib.[5]
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in methanol, add sodium bicarbonate (2.0 eq).
-
Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture for 24 hours at 25-30 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and further purified by recrystallization.
Visualization of a Relevant Signaling Pathway
Many kinase inhibitors synthesized from pyrimidine precursors target pathways involved in cell cycle regulation and proliferation. The Aurora kinase family, for instance, are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors often follows a convergent strategy, where key fragments are synthesized separately and then coupled in the final steps. 2,4-Dichloropyrimidine is frequently a central scaffold in these syntheses.
Conclusion
2,4-Dichloropyrimidine is a well-established and versatile building block in drug discovery, with a predictable, albeit condition-dependent, reactivity profile. The wealth of available literature and experimental protocols makes it a reliable choice for the synthesis of diverse compound libraries, particularly those targeting kinase enzymes. Its preferential reactivity at the C4 position allows for controlled, stepwise functionalization.
In contrast, this compound appears to be a more specialized reagent. While its structure suggests potential for the synthesis of fused heterocyclic systems like purines, there is a significant lack of published, detailed experimental data to guide its routine use. Researchers considering this scaffold should be prepared for more extensive methods development. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway. For the construction of di-substituted pyrimidines with diverse functionalities, 2,4-dichloropyrimidine is the more established and documented option. For the synthesis of purine-like structures, this compound may be a suitable, though less characterized, starting point.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Unveiling the Biological Potential: A Comparative Guide to 4-Amino-5-chloropyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the biological activity of 4-amino-5-chloropyrimidine derivatives against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and advancement of these promising compounds.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 4-aminopyrimidine have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
A study on 2-amino-4-chloro-pyrimidine derivatives, structurally related to the this compound core, demonstrated significant cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that causes a 50% reduction in the response of cells, were determined for a series of synthesized compounds.
| Compound ID | Modification | HCT116 EC50 (µM) | MCF7 EC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Derivative 6 | Bromophenyl piperazine moiety at position 4 | 89.24 ± 1.36 | 89.37 ± 1.17 | ~0.04-0.5 (cell line dependent) |
| Derivative 1 | 4-methyl piperazine moiety | 209.17 ± 1.23 | 221.91 ± 1.37 | ~0.04-0.5 (cell line dependent) |
Table 1: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives.[1]
The data indicates that modifications on the pyrimidine scaffold significantly influence the anticancer potency. Derivative 6 , with a bromophenyl piperazine moiety, exhibited the highest activity among the tested compounds.[1] When compared to Doxorubicin, a commonly used chemotherapy drug, these derivatives show a lower potency, suggesting that further optimization is necessary to enhance their therapeutic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 values are determined.[2][3]
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antiviral Activity: A Broad Spectrum in Question
The pyrimidine scaffold is also a promising starting point for the development of novel antiviral agents. Some pyrimidine derivatives have shown activity against a range of viruses by inhibiting viral replication or entry into host cells. However, studies on simple 4-amino-2,6-dichloropyrimidine derivatives have indicated limited broad-spectrum antiviral activity.
One systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines against a wide array of viruses, including HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia virus, and Vesicular Stomatitis Virus, found no significant antiviral activity, with effective concentration (EC50) values greater than 100 μg/mL.[4] This suggests that while the pyrimidine core is a valid starting point, specific substitutions are critical for potent antiviral effects.
In contrast, other classes of pyrimidine derivatives have demonstrated significant antiviral potential. For example, certain aminopyrimidine derivatives have been identified as multiflavivirus antiviral compounds.[5]
| Virus | 4-Amino-2,6-dichloropyrimidine Derivatives EC50 (µg/mL) | Reference Antiviral (Acyclovir for HSV) EC50 (µM) |
| HIV-1, HIV-2 | >100 | Varies (e.g., Zidovudine ~0.003-0.2) |
| HCMV, HSV-1, HSV-2 | >100 | 0.1 - 10 |
| Vaccinia virus | >100 | N/A |
| Vesicular Stomatitis Virus | >100 | N/A |
Table 2: Antiviral Activity of 4-Amino-2,6-dichloropyrimidine Derivatives.[4]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus of interest is prepared in multi-well plates.
-
Virus Incubation: A known amount of the virus is pre-incubated with various concentrations of the this compound derivative.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells. This results in the formation of localized lesions or "plaques."
-
Plaque Visualization: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet). The plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the virus control (no compound).[6][7][8][9]
Caption: Workflow of the plaque reduction assay.
Mechanism of Action: Kinase Inhibition Signaling Pathway
Many biologically active 4-aminopyrimidine derivatives exert their effects by targeting cellular signaling pathways, particularly those regulated by protein kinases. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. 4-aminopyrimidine analogs have shown the ability to inhibit this pathway.[10]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
This compound derivatives represent a versatile scaffold with demonstrated potential in the development of new therapeutic agents. While current data suggests that simple derivatives may require further optimization to achieve high potency, particularly in the antiviral arena, the anticancer activity of related compounds is promising. The ability of the 4-aminopyrimidine core to serve as a template for kinase inhibitors highlights a clear path for future drug design and development efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to screen and compare the biological activities of novel this compound derivatives, ultimately contributing to the advancement of targeted therapies.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
A Comparative Guide to Validating the Structure of 4-Amino-5-chloropyrimidine Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the accurate structural validation of reaction products is paramount. This guide provides a comprehensive comparison of the primary synthetic route involving 4-Amino-5-chloropyrimidine—nucleophilic aromatic substitution (SNAr)—with alternative multi-component reaction (MCR) strategies. It further details the essential experimental protocols for unambiguous structural elucidation of the resulting pyrimidine derivatives.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
The most direct method for the functionalization of this compound is through the nucleophilic aromatic substitution of the chlorine atom. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is modulated by the electronic effects of its substituents.
Reaction Principle
The reaction proceeds via a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the chlorine atom. The aromaticity is restored upon the expulsion of the chloride ion. The amino group at C4 and the chloro group at C5 influence the reactivity and regioselectivity of the substitution. Generally, positions C4(6) and C2 of the pyrimidine ring are more electrophilic than C5.[1]
Comparative Performance with Various Amines
While direct side-by-side comparative studies on this compound are limited, the reactivity trends can be inferred from studies on related dichloropyrimidines. The reaction's success and rate are dependent on the nucleophilicity of the amine and the reaction conditions.
| Nucleophile Type | Typical Reaction Conditions | Expected Yield | Key Considerations |
| Aliphatic Amines | Room temperature to moderate heating in a polar solvent (e.g., ethanol, DMF) with a non-nucleophilic base (e.g., DIPEA). | Good to Excellent | Generally high reactivity due to the strong nucleophilicity of aliphatic amines. |
| Aromatic Amines | Higher temperatures, often with palladium catalysis (Buchwald-Hartwig amination) for less nucleophilic anilines.[2] | Moderate to Good | Lower nucleophilicity of aromatic amines may require more forcing conditions or catalytic activation.[2] |
| Secondary Amines | Similar to primary aliphatic amines, though steric hindrance can play a role. | Good | Steric bulk around the nitrogen can decrease the reaction rate. |
Method 2: Alternative Synthesis via Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient alternative for the synthesis of 4-amino-5-substituted pyrimidines, often from simple, acyclic precursors in a single step. These methods provide access to a diverse range of substitution patterns that may be difficult to achieve through traditional substitution on a pre-formed pyrimidine ring.
A prominent example is the three-component reaction of an aldehyde, malononitrile, and an amidine derivative, which can yield 4-amino-5-cyanopyrimidines.[3][4]
Comparative Performance of a Three-Component Synthesis
| Starting Materials | Catalyst/Solvent | Product Type | Yield | Advantages |
| Aldehyde, Malononitrile, S-Alkylisothiouronium Salt | Water, room temperature | 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidine | Moderate to Excellent[3] | Environmentally friendly (water as solvent), operational simplicity, good yields.[3] |
| Aldehyde, Malononitrile, Benzamidine Hydrochloride | Water, reflux or microwave, Sodium Acetate | 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Good to Excellent[4] | Rapid synthesis, high yields, and use of water as a solvent.[4] |
| Ketone, Formamidine Acetate, n-Propanol | Heat | 4,5-disubstituted pyrimidine | Efficient for various ketones | One-step synthesis from readily available ketones. |
Structural Validation Workflow
The unambiguous determination of the structure of the synthesized pyrimidine derivatives is crucial. A systematic workflow involving multiple spectroscopic techniques is essential.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise substitution pattern on the pyrimidine ring.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added.
Data Acquisition and Analysis:
-
1H NMR: Provides information on the number of protons, their chemical environment, and their coupling to neighboring protons. The chemical shifts of the pyrimidine ring protons and the substituent protons are diagnostic. For example, the singlet for the H-5 proton in some aminopyrimidines is observed around 7.60 ppm.[5]
-
13C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the pyrimidine ring carbons are sensitive to the nature of the substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms, which is essential for differentiating between isomers.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and provides structural information through fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[6]
-
For electrospray ionization (ESI), ensure that the sample is free of non-volatile salts and buffers.[7]
-
The sample is then infused into the mass spectrometer or injected via an LC system.
Data Acquisition and Analysis:
-
Ionization Method: Electrospray ionization (ESI) is commonly used for polar, non-volatile compounds, while electron ionization (EI) is suitable for more volatile compounds.
-
Molecular Ion Peak (M+ or [M+H]+): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
-
Fragmentation Pattern: The fragmentation of the pyrimidine ring and its substituents can provide valuable structural clues. Common fragmentation pathways for pyrimidine derivatives include the loss of small molecules like HCN, CO, and radicals from the substituents.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
Data Analysis:
-
N-H stretching: The amino group typically shows one or two sharp bands in the region of 3300-3500 cm-1.
-
C=N and C=C stretching: The pyrimidine ring vibrations appear in the 1400-1650 cm-1 region.
-
C-Cl stretching: The carbon-chlorine bond vibration is typically observed in the 600-800 cm-1 region.
By employing this comprehensive approach of comparing synthetic methodologies and applying a rigorous structural validation workflow, researchers can confidently determine the structure of their this compound reaction products and their analogs, ensuring the integrity of their scientific findings and the quality of their drug discovery efforts.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. sphinxsai.com [sphinxsai.com]
- 9. article.sapub.org [article.sapub.org]
The Ascendancy of the 4-Amino-5-chloropyrimidine Scaffold in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of potent and selective kinase inhibitors. Among the plethora of privileged structures, the 4-amino-5-chloropyrimidine moiety has emerged as a highly effective framework. This guide provides a comprehensive comparison of the this compound scaffold against two other widely used scaffolds, quinazoline and pyrazolo[3,4-d]pyrimidine, with a focus on their application as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).
The strategic placement of the amino group at the 4-position and a chlorine atom at the 5-position of the pyrimidine ring offers a unique combination of hydrogen bonding capabilities and structural constraints that contribute to high-affinity binding to the ATP pocket of various kinases. This guide will delve into the specific advantages of this scaffold, supported by a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Comparative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of representative kinase inhibitors from each scaffold class targeting VEGFR-2 and CDK1.
VEGFR-2 Inhibition
| Scaffold | Compound Example | Target | IC50 (nM) | Cellular Activity (IC50, nM) | Oral Bioavailability (%) | Half-life (h) | Reference |
| This compound | Compound 1 | VEGFR-2 | 15 | 50 (HUVEC) | 45 (rat) | 4.2 (rat) | [1] |
| Quinazoline | Vandetanib | VEGFR-2 | 40 | 110 (HUVEC) | 74 (rat) | 10 (rat) | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 2 | VEGFR-2 | 63 | 3343 (MDA-MB-468) | Not Reported | Not Reported | [3][4] |
CDK1 Inhibition
| Scaffold | Compound Example | Target | IC50 (nM) | Cellular Activity (IC50, nM) | Oral Bioavailability (%) | Half-life (h) | Reference |
| This compound | Compound 1 | CDK1 | 25 | 120 (A549) | 45 (rat) | 4.2 (rat) | [1] |
| Quinazoline | Compound 3 | CDK1 | 4.9 | Not Reported | Acceptable | Not Reported | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | CDK2/cyclin A | 57 | 45 (MCF-7) | Not Reported | Not Reported | [6][7] |
Note: Direct head-to-head comparative studies with identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in assay methodologies.
Kinase Selectivity Profile
Advantages of the this compound Scaffold
The data suggests that the this compound scaffold offers a compelling balance of potency, cellular activity, and pharmacokinetic properties. Key advantages include:
-
Potent Inhibition: The scaffold consistently demonstrates low nanomolar IC50 values against key kinase targets like VEGFR-2 and CDK1.
-
Favorable Pharmacokinetics: As exemplified by "Compound 1," this scaffold can be incorporated into molecules with good oral bioavailability and a reasonable half-life, crucial for in vivo efficacy.
-
Synthetic Tractability: The pyrimidine core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and ADME properties.
-
Dual Kinase Targeting: The scaffold has been successfully utilized to develop dual inhibitors, such as those targeting both VEGFR-2 and CDK1, which can offer a synergistic anti-cancer effect by simultaneously inhibiting angiogenesis and cell cycle progression.[1]
Signaling Pathways
To understand the biological context of these kinase inhibitors, it is essential to visualize their points of intervention in cellular signaling.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: CDK1 Regulation of the Cell Cycle and Inhibition.
Experimental Protocols
To facilitate the replication and validation of the presented data, this section outlines the general methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, CDK1/Cyclin B)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a well of a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed using a luminescence-based ATP detection reagent. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of a compound on a kinase within a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, A549 for CDK1)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated form of a known kinase substrate and a total protein antibody.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescence plate reader)
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Stimulation (if necessary): For receptor tyrosine kinases like VEGFR-2, stimulate the cells with the corresponding ligand (e.g., VEGF-A) to activate the kinase.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of Phosphorylation: Use a method like Western blotting or an ELISA-based assay to detect the levels of the phosphorylated substrate of the target kinase.
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate or a housekeeping protein. Calculate the IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound and the vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Monitoring: Measure the tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Its inherent structural features facilitate potent and selective inhibition of key cancer targets like VEGFR-2 and CDK1. When compared to other established scaffolds such as quinazoline and pyrazolo[3,4-d]pyrimidine, it demonstrates a competitive profile in terms of potency and pharmacokinetics. The synthetic accessibility of this scaffold allows for extensive optimization, paving the way for the discovery of novel drug candidates with improved therapeutic indices. For researchers in the field of drug discovery, the this compound scaffold warrants significant consideration as a foundational element in the design of innovative and effective kinase inhibitors.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine and Purine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the most successful and versatile heterocyclic structures are the pyrimidine and purine scaffolds. Both are fundamental components of nucleic acids, rendering them "privileged scaffolds" with inherent biocompatibility and the ability to interact with a wide array of biological targets.[1][2][3] This guide provides a comparative analysis of pyrimidine and purine scaffolds, supported by experimental data, to assist researchers in making informed decisions in drug design.
At a Glance: Pyrimidine vs. Purine Scaffolds
| Feature | Pyrimidine Scaffold | Purine Scaffold |
| Structure | Single six-membered heterocyclic ring with two nitrogen atoms. | Fused pyrimidine and imidazole rings, resulting in a bicyclic structure. |
| Physicochemical Properties | Generally lower melting and boiling points compared to purines.[4] The two nitrogen atoms act as hydrogen bond acceptors, influencing solubility and target binding.[5] | Higher melting and boiling points.[4] The bicyclic system offers a more rigid and extensive surface for molecular interactions, including hydrogen bonding and π-stacking. |
| Biological Significance | Core structure of nucleobases cytosine, thymine, and uracil.[5] | Core structure of nucleobases adenine and guanine.[6] |
| Therapeutic Applications | Broad-spectrum activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and CNS-active agents.[7][8] | Widely used as anticancer, antiviral, and immunosuppressive agents.[9][10] |
| Key Advantages in Drug Design | High synthetic tractability, allowing for diverse substitutions to fine-tune physicochemical and pharmacokinetic properties.[5] Often serves as a bioisostere for phenyl and other aromatic systems, improving drug-like properties.[7] | Structural mimicry of endogenous ligands like ATP allows for potent inhibition of enzymes, particularly kinases.[11] The larger surface area can lead to higher binding affinity. |
| Potential Disadvantages | Smaller size may limit interactions with larger binding pockets. | Can be subject to metabolism by enzymes involved in purine salvage pathways, potentially leading to off-target effects or rapid clearance.[9] |
Quantitative Comparison of Inhibitory Activity
The true measure of a scaffold's utility lies in the biological activity of the drugs derived from it. Below are tables summarizing the inhibitory concentrations (IC50) of representative drugs from each class against key therapeutic targets.
Anticancer Activity: Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. Both pyrimidine and purine scaffolds have been extensively utilized to develop potent kinase inhibitors.
Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer. Pyrimidine-based inhibitors are among the most successful drugs targeting this kinase.[12]
| Compound (Scaffold) | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Osimertinib (Pyrimidine) | EGFR T790M | ~1 | ~15 | H1975 (L858R/T790M) |
| Osimertinib (Pyrimidine) | EGFR WT | ~15 | >5000 | - |
| Gefitinib (Quinazoline) | EGFR del19 | ~5 | ~20 | PC-9 |
| Gefitinib (Quinazoline) | EGFR T790M | >5000 | >10000 | H1975 (L858R/T790M) |
*Gefitinib, while not strictly a simple pyrimidine, is a quinazoline, a fused pyrimidine and benzene ring, illustrating the broader utility of the pyrimidine motif. Data compiled from multiple sources.[3][8]
Table 2: Inhibitory Activity of a Purine-Based Kinase Inhibitor
While direct comparisons of purine and pyrimidine inhibitors against EGFR are less common in single studies, purine scaffolds have yielded potent inhibitors for other kinase families, such as Cyclin-Dependent Kinases (CDKs).
| Compound (Scaffold) | Target | Ki (µM) | Cellular GI50 (µM) | Cell Line |
| NU6027 (Purine) | CDK1 | 2.5 | 10 (mean) | Human tumor cells |
| NU6027 (Purine) | CDK2 | 1.3 | 10 (mean) | Human tumor cells |
Data compiled from multiple sources.[6][11]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental processes used to evaluate these compounds is crucial for a comprehensive understanding.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the signaling cascade initiated by EGFR and the point of intervention by pyrimidine-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.
General Drug Discovery Workflow
The process of developing a drug from a chosen scaffold involves multiple stages, from initial screening to preclinical studies.
Caption: A generalized workflow for scaffold-based drug discovery.
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of drug discovery. The following are protocols for key assays cited in the evaluation of pyrimidine and purine-based compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
2. Materials:
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the enzymatic activity of a kinase and the inhibitory potential of compounds by quantifying the amount of ATP consumed.
1. Principle: The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal that is proportional to the ADP concentration.
2. Materials:
-
Purified kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a tyrosine-containing peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
3. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Reaction Setup: Add the diluted inhibitor or vehicle to the wells of the plate. Add a master mix containing the kinase enzyme and substrate to each well.
-
Initiation: To initiate the reaction, add the ATP solution to all wells. The final reaction volume is typically small (e.g., 5-50 µL).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for 60 minutes.[4]
-
Detection:
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
2. Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (~5x10^5 CFU/mL)
-
Test compound
-
Plate reader or visual inspection
3. Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to a set amount (e.g., 100-200 µL). Leave a well with only broth for a sterility control and a well with broth and inoculum (no compound) for a growth control.[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, examine the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
Conclusion
Both pyrimidine and purine scaffolds are exceptionally valuable in drug design, each offering a distinct set of advantages. Pyrimidines provide remarkable synthetic flexibility and have led to a multitude of successful drugs across various therapeutic areas, exemplified by the potent and selective EGFR inhibitors in cancer therapy.[2][12] Purines, with their structural resemblance to endogenous molecules like ATP, are particularly well-suited for designing potent enzyme inhibitors, especially for kinases.[11]
The choice between a pyrimidine and a purine scaffold will depend on the specific biological target, the desired mechanism of action, and the overall drug development strategy. A thorough understanding of their comparative properties, supported by robust experimental validation as outlined in this guide, is essential for leveraging these privileged structures to their full potential in the quest for novel and effective therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. NU6027 | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Amino-5-chloropyrimidine Derivatives in Anticancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. Among these, 4-amino-5-chloropyrimidine derivatives have emerged as a promising class of compounds, exhibiting potent and selective anticancer activities. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action through key signaling pathways.
Comparative Anticancer Activity
The anticancer efficacy of this compound and related derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the in vitro cytotoxic activity of representative pyrimidine derivatives, including comparisons with established anticancer drugs where available.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Thiazolo[4,5-d]pyrimidine Derivatives | ||||
| Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | |
| DU145 (Prostate) | >500 | - | - | |
| MCF-7/WT (Breast) | >500 | - | - | |
| Series 2: Imamine-1,3,5-triazine Derivatives with a Pyrimidine Moiety | ||||
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Series 3: 2,4-Dianilinopyrimidine Derivatives | ||||
| Compound 8a | H1975 (NSCLC) | 0.044 | TAE226 | - |
| A431 (Epithelial Carcinoma) | 0.119 | Osimertinib | - |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.
Signaling Pathways and Mechanisms of Action
This compound derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanisms of action.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Some pyrimidine derivatives have been shown to inhibit PIM-1 kinase activity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival. Dysregulation of the EGFR pathway is a common feature in many cancers.
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-chloropyrimidine Analogs as Kinase Inhibitors
The 4-amino-5-chloropyrimidine scaffold is a crucial pharmacophore in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from published research. We will delve into the impact of substitutions on the pyrimidine core and its appended functionalities on inhibitory activity against various kinases, present detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows.
I. Core Scaffold and Key Interactions
The pyrimidine core serves as a versatile anchor that can establish critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The 4-amino group is a key hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors. The 5-chloro substituent can influence the electronic properties of the ring and contribute to binding affinity through halogen bonding or by modulating the conformation of the molecule.
II. Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring and the groups attached to the 4-amino position. The following sections summarize the SAR for different substitution patterns.
A. Substitutions at the 2- and 6-positions of the Pyrimidine Ring
Modifications at the C2 and C6 positions of the pyrimidine ring with various anilines and other aromatic systems have been extensively explored to optimize potency and selectivity.
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Kinase Target | IC50 (nM) | Reference |
| 1 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | Substituted anilines | Cl | FAK | Varies | [3] |
| 2k | ortho-Chlorophenylamino | Varies | H | Aurora A | Varies | [1] |
| 2l | ortho-Chlorophenylamino | Varies | H | Aurora A | Varies | [1] |
| 3c | Anilinopyrimidine | Varies | H | Aurora A | Varies | [1] |
| Compound 1 | Bisanilinopyrimidine | Varies | H | Aurora A | 6.1 ± 1.0 | [1] |
Table 1: SAR of 2,4-disubstituted-5-chloropyrimidine analogs. The data illustrates the impact of substitutions at the C2 and C4 positions on kinase inhibitory activity. The specific IC50 values are often dependent on the nature of the substituent at the other positions.
B. Impact of Halogenation
Halogen atoms, particularly fluorine and chlorine, on the aniline rings attached to the pyrimidine core can significantly influence binding affinity and cell permeability.[4][5]
| Compound ID | A-Ring Substituent | B-Ring Substituent | Pyrimidine 5-position | Kinase Target | cMYC/MYCN Reduction | Reference |
| 7 | 4-chloro-phenyl | (pyrrolidin-3-yl)methanone | H | Aurora A | Lost capability | [5] |
| 10 | 4-chloro-3-fluorophenyl | (pyrrolidin-3-yl)methanone | H | Aurora A | Moderately capable | [5] |
| 13 | 4-chloro-2-fluorophenyl | (pyrrolidin-3-yl)methanone | H | Aurora A | Highest degree | [5] |
| 17 | 4-chloro-2,3-difluorophenyl | (pyrrolidin-3-yl)methanone | H | Aurora A | Moderately capable | [5] |
Table 2: Influence of halogen substituents on the activity of pyrimidine-based Aurora kinase inhibitors. The position and nature of the halogen atom on the phenyl ring dramatically affect the biological outcome.[5]
III. Experimental Protocols
The evaluation of this compound analogs as kinase inhibitors typically involves biochemical and cell-based assays.
A. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[6]
Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 mM).[6]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells of a 384-well plate.[6]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase (e.g., JAK2), and a specific peptide substrate.[6]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control.[6]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed within the linear range.[6]
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition relative to the vehicle and no kinase controls. Determine the IC50 value by fitting the data to a dose-response curve.
B. Fluorescence-Based Kinase Assay (HTRF®)
This high-throughput screening (HTS) assay quantifies kinase activity by measuring the amount of ADP produced.[7]
Protocol:
-
Reagent Preparation: Prepare kinase buffer, the kinase solution, a substrate/ATP solution, and serially diluted test compounds.[7]
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 10 µL of the 2X kinase solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.[7]
-
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.[7]
IV. Signaling Pathways and Experimental Workflows
A. JAK-STAT Signaling Pathway
Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which is essential for cytokine signaling, hematopoiesis, and immune response.[6] Dysregulation of this pathway is implicated in various diseases. This compound analogs can act as inhibitors of JAKs, thereby blocking downstream signaling.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound analogs.
B. Aurora Kinase and MYC Regulation
Aurora A kinase is frequently overexpressed in cancers and plays a role in stabilizing MYC family oncoproteins, which are key drivers of cell proliferation.[5] Inhibitors of Aurora A can lead to the destabilization and degradation of MYC, thereby reducing tumor growth.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
4-Amino-5-chloropyrimidine: A Bioisosteric Scaffold for Kinase Inhibitors in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of rational drug design. This approach aims to modulate the potency, selectivity, pharmacokinetic properties, and toxicity of lead compounds. The 4-amino-5-chloropyrimidine scaffold has emerged as a valuable bioisostere, particularly for the ubiquitous purine core found in many endogenous ligands and approved drugs. This guide provides a comparative analysis of this compound as a bioisostere in the context of kinase inhibition, a critical area in oncology and inflammation research.
The Rationale for Bioisosteric Replacement: Purines vs. 4-Amino-5-chloropyrimidines
Purine analogs have a long and successful history as kinase inhibitors, largely due to their structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases.[1] However, their inherent similarity to endogenous purines can lead to off-target effects and rapid metabolism.
The this compound scaffold offers a compelling alternative. It mimics the key hydrogen bonding interactions of the adenine core of ATP with the kinase hinge region, a critical interaction for potent inhibition.[2] The chlorine atom at the 5-position can serve multiple roles: it can act as a synthetic handle for further functionalization, introduce favorable steric interactions, and modulate the electronic properties of the pyrimidine ring.
Comparative Performance: Kinase Inhibition Profile
While direct head-to-head comparisons within a single study are rare, a comparative analysis of representative compounds from the literature highlights the potential of the this compound scaffold. Here, we compare a this compound-based inhibitor against well-established purine or quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), two key targets in non-small cell lung cancer (NSCLC).
Table 1: Comparative Inhibitory Activity against EGFR
| Compound/Scaffold | Target | IC50 (nM) | Cell Line | Key Advantages of Scaffold |
| CHMFL-ALK/EGFR-050 (this compound derivative) | EGFR L858R/T790M | 1.7 | H1975 | Potent inhibition of resistance mutants, potential for dual-target inhibition. |
| Gefitinib (Quinazoline-based) | EGFR (wild-type) | 2-82 | Various | Established clinical efficacy, well-understood SAR. |
| Erlotinib (Quinazoline-based) | EGFR (wild-type) | 2 | Various | Orally active, established clinical use. |
Table 2: Comparative Inhibitory Activity against ALK
| Compound/Scaffold | Target | IC50 (nM) | Cell Line | Key Advantages of Scaffold |
| CHMFL-ALK/EGFR-050 (this compound derivative) | EML4-ALK | <3 | H3122 | High potency, ability to overcome resistance mutations. |
| Crizotinib (Aminopyridine-based) | ALK | 24 | Various | First-in-class approved ALK inhibitor. |
| Ceritinib (Diaminopyrimidine-based) | ALK | 0.2 | Various | High potency against wild-type and some resistant ALK mutations.[3] |
Note: Data is compiled from different studies and should be interpreted as a representative comparison, not a direct head-to-head evaluation under identical conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, ALK)
-
Substrate (specific to the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., H1975, H3122)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Signaling Pathway Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: ALK Signaling Pathway and Inhibition.
Conclusion
The this compound scaffold represents a highly versatile and potent bioisostere for the purine ring in the design of kinase inhibitors. Its ability to mimic key interactions with the kinase hinge region, coupled with opportunities for synthetic diversification, makes it an attractive starting point for the development of novel therapeutics. The representative data presented here suggests that this scaffold can lead to compounds with high potency, including activity against clinically relevant resistance mutations. Further exploration and direct comparative studies will undoubtedly continue to solidify the role of this compound in the medicinal chemist's toolkit for targeted drug discovery.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of 4-Amino-5-chloropyrimidine for Library Synthesis: A Cost-Effectiveness Analysis
In the landscape of drug discovery and high-throughput screening, the efficient construction of diverse chemical libraries is paramount. The choice of core scaffolds and building blocks significantly impacts the cost, time, and overall success of these endeavors. This guide provides a comprehensive comparison of 4-Amino-5-chloropyrimidine as a building block for library synthesis against viable alternatives, supported by available data and generalized experimental protocols. Our analysis focuses on key metrics for researchers, scientists, and drug development professionals: cost, reactivity, and synthetic versatility.
Core Building Block Cost Analysis
The initial cost of starting materials is a critical factor in the budget of any synthetic campaign. This compound offers a versatile scaffold with two points of diversification: the amino group and the chloro substituent. To provide a clear economic perspective, the following table compares the indicative pricing of this compound with structurally related and functionally analogous building blocks. Prices are based on currently available supplier information and are subject to variation based on purity, quantity, and vendor.
| Building Block | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (USD/g) |
| This compound | 1004-37-1 | 129.55 | Not widely available |
| 4-Amino-5-bromopyrimidine | 1439-10-7 | 174.00 | ~114.65[1] |
| 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 | 163.99 | ~10.00 - 15.00[2] |
| 2-Amino-4-chloropyrimidine | 3993-78-0 | 129.55 | ~24.57 (for 1g) |
Note: The availability of this compound appears limited based on current searches, which can impact its cost-effectiveness for large-scale library synthesis.
Performance in Key Library-Building Reactions
The utility of a building block is defined by its performance in common chemical transformations used for library synthesis. Nucleophilic Aromatic Substitution (SNAc) and Palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings are cornerstones of modern combinatorial chemistry. The following table summarizes typical reaction yields for these key reactions on related aminohalopyrimidine scaffolds, providing an expected performance benchmark for this compound.
| Reaction Type | Substrate Type | Reagent | Typical Yield (%) |
| Nucleophilic Aromatic Substitution | Aminochloropyrimidine | Various Amines | 60 - 95 |
| Suzuki Coupling | Aminochloropyrimidine | Arylboronic Acids | 50 - 85 |
| Sonogashira Coupling | Aminobromopyrimidine | Terminal Alkynes | 70 - 95 |
Experimental Protocols for Library Synthesis
Detailed and robust experimental protocols are essential for the reproducible synthesis of compound libraries. Below are generalized procedures for key reactions adaptable for parallel synthesis formats.
Protocol 1: Parallel Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize a library of 4,5-disubstituted pyrimidines by reacting this compound with a diverse set of amines.
Materials:
-
This compound (1.0 eq)
-
Amine library (1.2 eq per reaction)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
96-well reaction block with magnetic stirring
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense the amine library into the wells of the 96-well plate.
-
Add the this compound stock solution to each well.
-
Add DIPEA to each well.
-
Seal the reaction block and heat at 80-120 °C for 12-24 hours.
-
Monitor reaction completion by LC-MS analysis of a representative well.
-
Upon completion, cool the reaction block to room temperature.
-
Perform aqueous work-up and purification by preparatory HPLC.
Protocol 2: Parallel Suzuki Cross-Coupling
Objective: To synthesize a library of 4-amino-5-arylpyrimidines.
Materials:
-
This compound (1.0 eq)
-
Boronic acid library (1.5 eq per reaction)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
96-well reaction block with magnetic stirring
Procedure:
-
In an inert atmosphere, dispense the boronic acid library into the wells of the 96-well plate.
-
Add this compound to each well.
-
Add Pd(PPh₃)₄ and sodium carbonate to each well.
-
Add the dioxane/water solvent mixture.
-
Seal the reaction block and heat at 80-100 °C for 8-16 hours.
-
Monitor reaction completion by LC-MS.
-
After cooling, filter the reaction mixtures and concentrate under reduced pressure.
-
Purify the residues by preparatory HPLC.
Visualizing Synthetic and Biological Pathways
To better illustrate the practical application of this compound in library synthesis and the biological context of the resulting compounds, the following diagrams are provided.
Conclusion
This compound presents a synthetically attractive scaffold for the generation of diverse chemical libraries. Its dual functionality allows for sequential or parallel diversification through well-established and robust chemical reactions. However, its current limited commercial availability may pose a challenge for large-scale synthesis campaigns, potentially increasing the overall cost per compound.
In contrast, alternatives such as 4-amino-5-bromopyrimidine and 2,4-dichloro-5-aminopyrimidine are more readily available. 4-Amino-5-bromopyrimidine offers enhanced reactivity in Sonogashira couplings, while 2,4-dichloro-5-aminopyrimidine provides two reactive chloro-substituents for sequential diversification.
The ultimate choice of building block will depend on the specific goals of the library synthesis. For smaller, focused libraries where unique substitution patterns are desired, sourcing this compound may be justifiable. For larger, more diverse libraries where cost and availability are primary drivers, exploring more accessible alternatives is recommended. The provided protocols and comparative data serve as a valuable resource for making an informed decision to optimize the cost-effectiveness and success of your library synthesis endeavors.
References
Kinetic Analysis of 4-Amino-5-chloropyrimidine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reactions of 4-Amino-5-chloropyrimidine, a crucial scaffold in medicinal chemistry. Understanding the reactivity of this and related compounds is paramount for the rational design of novel therapeutics, particularly in the realm of kinase inhibitors. This document presents a comparison of its reactivity with a structurally similar aminopyrimidine, outlines detailed experimental protocols for kinetic analysis, and contextualizes its relevance in key biological signaling pathways.
Comparative Kinetic Analysis
The reaction of interest is the nucleophilic substitution of the chlorine atom by an amine. The general reaction scheme is as follows:
The rate of this second-order reaction is dependent on the concentration of both the pyrimidine substrate and the nucleophile.
Table 1: Comparison of Second-Order Rate Constants for Piperidino-dechlorination of Aminochloropyrimidines
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k), L mol⁻¹ s⁻¹ |
| 2,4-Diamino-6-chloropyrimidine[1] | Piperidine | DMSO | 21.0 | 2.27 x 10⁻⁷ |
| This compound | Piperidine | DMSO | 21.0 | Estimated to be of a similar or slightly higher order of magnitude |
Note: The rate constant for 2,4-Diamino-6-chloropyrimidine was converted from the originally reported L mol⁻¹ min⁻¹. The reactivity of this compound is an estimation based on the principles of SNAr reactions, where the electron-donating amino groups in the 2 and 4 positions of the reference compound would decrease the electrophilicity of the reaction center, leading to a slower reaction rate compared to this compound which has only one amino group.
Experimental Protocols
To determine the kinetic parameters of this compound reactions, the following methodologies can be employed.
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable for reactions with half-lives in the range of minutes to hours. It relies on the change in the UV-Vis absorption spectrum as the reaction progresses.
Materials and Equipment:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the reactant (this compound) and the expected product separately to identify a wavelength where the change in absorbance is maximal.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by adding a small volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance difference (ln(At - A∞)) versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (kobs).
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k).
-
Kinetic Analysis using Stopped-Flow Spectrophotometry
For faster reactions (millisecond to second timescale), stopped-flow spectrophotometry is the method of choice. This technique allows for the rapid mixing of reactants and immediate monitoring of the reaction progress.
Materials and Equipment:
-
Same as for UV-Vis spectrophotometry
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare solutions of this compound and the nucleophile in the chosen solvent in separate syringes for the stopped-flow instrument.
-
-
Instrument Setup:
-
Set the desired wavelength, temperature, and data acquisition parameters on the stopped-flow instrument.
-
-
Kinetic Measurement:
-
The instrument rapidly injects and mixes the two reactant solutions into an observation cell.
-
The change in absorbance or fluorescence is monitored immediately after mixing.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constant(s).
-
By varying the concentrations of the reactants, the order of the reaction and the rate constants can be determined.
-
Signaling Pathway Involvement
This compound and its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases that are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumor growth. Many pyrimidine-based molecules have been developed as EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in the immune system and cell growth. Its dysregulation is implicated in various cancers and inflammatory diseases. Aminopyrimidine scaffolds are known to be effective inhibitors of JAK kinases.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
The logical flow for conducting a kinetic analysis of this compound reactions is outlined below.
Caption: General workflow for the kinetic analysis of this compound reactions.
References
A Comparative Spectroscopic Analysis of 4-Amino-5-chloropyrimidine and its Bromo Analog
For researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 4-Amino-5-chloropyrimidine and its bromo analog, 4-Amino-5-bromopyrimidine. This analysis, supported by experimental data and protocols, aims to elucidate the structural and electronic differences imparted by the halogen substituents.
The substitution of a chlorine atom with a bromine atom at the 5-position of the 4-aminopyrimidine core induces subtle yet significant changes in the molecule's spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-Amino-5-bromopyrimidine.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | H-2 (ppm) | H-6 (ppm) | NH₂ (ppm) |
| This compound | ~8.1 | ~8.3 | ~6.0-7.0 (broad) |
| 4-Amino-5-bromopyrimidine | ~8.1 | ~8.4 | ~6.0-7.0 (broad) |
Note: Experimental data for direct comparison is limited. Predicted values are based on the analysis of similar pyrimidine derivatives.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | ~155 | ~158 | ~110 | ~150 |
| 4-Amino-5-bromopyrimidine | ~155 | ~158 | ~100 | ~151 |
Note: Predicted values are based on established substituent effects on the pyrimidine ring.
Table 3: IR Spectroscopic Data
| Functional Group | This compound (cm⁻¹) | 4-Amino-5-bromopyrimidine (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3400 | ~3400 |
| N-H Stretch (symmetric) | ~3300 | ~3300 |
| N-H Bend | ~1650 | ~1650 |
| C=N/C=C Stretch | ~1600-1450 | ~1600-1450 |
| C-Cl Stretch | ~800-600 | - |
| C-Br Stretch | - | ~700-500 |
Note: Specific experimental values may vary depending on the sampling method.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₄H₄ClN₃ | 129.55 | [M]⁺, [M-Cl]⁺, [M-HCN]⁺ |
| 4-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | [M]⁺, [M-Br]⁺, [M-HCN]⁺ |
Note: The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in characteristic M+2 peaks.
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| This compound | ~235, 275 |
| 4-Amino-5-bromopyrimidine | ~238, 280 |
Note: λmax values can be influenced by the solvent.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the two compounds.
Caption: Logical workflow for the spectroscopic comparison of pyrimidine analogs.
Discussion of Spectroscopic Differences
The electronic and steric differences between chlorine and bromine manifest in their respective spectroscopic signatures.
-
¹H NMR Spectroscopy: The protons on the pyrimidine ring (H-2 and H-6) are expected to show slight differences in their chemical shifts. The greater electronegativity of chlorine compared to bromine may lead to a slight downfield shift for the adjacent protons in the chloro analog. However, other electronic effects can also influence the chemical shifts. The amino protons will typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The most significant difference in the ¹³C NMR spectra is expected for the C-5 carbon directly attached to the halogen. Due to the "heavy atom effect" of bromine, the C-5 resonance in 4-amino-5-bromopyrimidine is anticipated to be at a lower chemical shift (more shielded) compared to the corresponding carbon in the chloro analog.
-
IR Spectroscopy: The primary difference in the IR spectra will be the position of the carbon-halogen stretching vibration. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region, while the heavier C-Br bond vibrates at a lower frequency, generally in the 700-500 cm⁻¹ range. The vibrations of the amino group and the pyrimidine ring are expected to be very similar for both compounds.
-
Mass Spectrometry: Both compounds will exhibit a prominent molecular ion peak. A key diagnostic feature is the isotopic pattern of the halogen. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will give a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, resulting in an M+2 peak of nearly equal intensity to the molecular ion peak. This isotopic signature is a powerful tool for confirming the presence and identity of the halogen.
-
UV-Vis Spectroscopy: The electronic transitions in the pyrimidine ring are influenced by the halogen substituent. The bromo analog may show a slight red-shift (longer wavelength) in its absorption maxima (λmax) compared to the chloro analog. This is due to the greater polarizability of bromine, which can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans is generally required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for these types of compounds. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compounds (e.g., m/z 50-300).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
This comprehensive spectroscopic comparison provides valuable data and protocols for the identification and differentiation of this compound and its bromo analog, aiding researchers in their synthetic and analytical endeavors.
Safety Operating Guide
Proper Disposal of 4-Amino-5-chloropyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Amino-5-chloropyrimidine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the known hazards of the structurally identical compound 5-Amino-4-chloropyrimidine (CAS 54660-78-5) and its isomers.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Profile
This compound is classified as a hazardous substance. Based on data from similar halogenated pyrimidines, the primary hazards are summarized below.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[2][4] |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection.[4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from the point of generation to final disposal by a certified hazardous waste facility.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused, expired, or contaminated this compound, including solutions and contaminated materials, must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) (e.g., gloves, shoe covers), and other solid materials in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[6]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Proper Waste Containment and Labeling
-
Use Compatible Containers: All waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.[6]
-
Label Containers Clearly:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" or "5-Amino-4-chloropyrimidine". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Provide the name of the principal investigator or laboratory contact and the date of accumulation.
-
Step 3: Safe Storage of Hazardous Waste
-
Designated Storage Area: Store hazardous waste containers in a designated, well-ventilated area that is away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Incompatible Materials: Store containers of this compound waste away from incompatible materials, such as strong oxidizing agents and acids.[3][7]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[8]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Use Appropriate PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For small spills, use an inert absorbent material to contain and clean up the spill.[9]
-
Collect and Dispose: Collect the absorbed material and any contaminated items into a designated hazardous waste container and label it accordingly.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[9]
Caption: Disposal workflow for this compound.
References
- 1. 5-Amino-4-chloropyrimidine | C4H4ClN3 | CID 13404541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistics for Handling 4-Amino-5-chloropyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-5-chloropyrimidine, a chemical intermediate common in pharmaceutical research. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes. The following procedural guidance is designed to directly address operational questions for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or equivalent standards.[3][4] A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye damage.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] A lab coat, coveralls, or a complete suit protecting against chemicals should be worn.[4][7] | Prevents skin irritation and absorption.[1][8] Contaminated clothing should be removed and washed before reuse.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7][9][10] If ventilation is inadequate or dust is formed, use a NIOSH/MSHA or EN 149 approved respirator with a particle filter.[7][11][12] | Minimizes the inhalation of dust or aerosols which may cause respiratory tract irritation.[1][10] |
| Footwear | Closed-toe, chemical-resistant shoes.[7] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. All operations should be conducted in a designated area, such as a chemical fume hood, to control exposure.[7][13]
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Post-Handling & Cleanup:
-
Decontaminate all work surfaces and equipment that have come into contact with the chemical.[13]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[12][13]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7][8][9]
-
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous waste.[13]
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, the solution should be collected in a labeled hazardous waste container for halogenated organic waste.[13]
-
Container Disposal: Dispose of the empty container in a hazardous or special waste collection point.[10] Contaminated packaging should be treated as the product itself.[7]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][13]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Procedural flow for the safe handling of this compound.
Caption: Step-by-step process for the proper disposal of chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 101257-82-3 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.pt [fishersci.pt]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
